Furprofen
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-(furan-2-carbonyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUVDBADHDNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984893 | |
| Record name | 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66318-17-0 | |
| Record name | Furprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66318-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066318170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6TVW60GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling Furprofen: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic principles of Furprofen. All quantitative data has been summarized into structured tables for comparative analysis, and detailed methodologies for key experiments are provided.
It is important to note that "this compound" does not appear in publicly available scientific literature or drug databases. The information presented herein is based on data for Flurbiprofen , a well-established nonsteroidal anti-inflammatory drug (NSAID), which is presumed to be the intended subject of this guide due to the close similarity in name.
Executive Summary
Flurbiprofen is a potent propionic acid derivative NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1][2][4] Flurbiprofen is administered as a racemic mixture, with the S-(+)-enantiomer possessing the majority of the anti-inflammatory activity.[1][5] It is rapidly absorbed orally, extensively bound to plasma proteins, and primarily metabolized by the hepatic enzyme CYP2C9 before being excreted renally as metabolites.[1][3][4][5][6]
Pharmacokinetics: The Journey of this compound Through the Body
The pharmacokinetic profile of Flurbiprofen describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and understanding potential drug interactions.
Absorption
Following oral administration, Flurbiprofen is rapidly and almost completely absorbed.[1][5] Peak plasma concentrations are typically achieved within 0.5 to 4 hours.[1] The rate and extent of absorption are proportional to the dose administered.[5][7]
Distribution
Flurbiprofen is widely distributed throughout the body and exhibits a high degree of binding (>99%) to plasma proteins, predominantly albumin.[1][3] Notably, it reaches substantial concentrations in the synovial fluid, which is a key site of action for its anti-inflammatory effects in arthritic conditions.[5]
Metabolism
The liver is the primary site of Flurbiprofen metabolism.[3][4] The cytochrome P450 enzyme CYP2C9 is the principal enzyme responsible for its biotransformation into its major metabolite, 4'-hydroxy-flurbiprofen, which possesses minimal anti-inflammatory activity.[1][6] Other minor metabolites are also formed.[6] It is important to note that there is negligible in vivo conversion of the R-(-)-enantiomer to the active S-(+)-enantiomer.[5]
Excretion
Flurbiprofen and its metabolites are primarily eliminated from the body via the kidneys.[1][5] Approximately 70% of an administered dose is excreted in the urine as the parent drug and its metabolites, with less than 3% being excreted as unchanged Flurbiprofen.[1] The elimination half-life is in the range of 3 to 6 hours.[5]
Key Pharmacokinetic Parameters of Flurbiprofen
| Parameter | Value |
| Bioavailability | Almost complete after oral administration |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours[1] |
| Plasma Protein Binding | > 99% (primarily albumin)[1] |
| Volume of Distribution | Varies by enantiomer[8] |
| Primary Metabolizing Enzyme | CYP2C9[1][6] |
| Major Metabolite | 4'-hydroxy-flurbiprofen[1] |
| Route of Elimination | Primarily renal[1][5] |
| Elimination Half-life | 3 - 6 hours[5] |
Pharmacodynamics: The Action of this compound on the Body
The pharmacodynamics of Flurbiprofen describe its mechanism of action and the resulting physiological effects.
Primary Mechanism of Action: COX Inhibition
The cornerstone of Flurbiprofen's therapeutic effect is its reversible and non-selective inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] By blocking this pathway, Flurbiprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4]
Caption: Flurbiprofen's inhibition of the prostaglandin synthesis pathway.
Other Cellular and Molecular Effects
Beyond its primary action on COX enzymes, research has indicated that Flurbiprofen may exert its effects through other mechanisms:
-
Modulation of Gene Expression: Flurbiprofen has been shown to down-regulate the expression of pro-inflammatory genes such as COX-2, IL-6, and TNF-α, while up-regulating anti-inflammatory genes like IL-4 and IL-10.[9]
-
Inhibition of Nitric Oxide Synthesis: It can decrease the levels of inducible nitric oxide synthase (iNOS) mRNA in a concentration-dependent manner.[9]
-
Platelet Aggregation: Like other NSAIDs, Flurbiprofen can inhibit platelet aggregation.[2]
Detailed Experimental Protocols
A fundamental understanding of the methodologies used to characterize this compound is essential for researchers. Below are outlines of key experimental protocols.
Quantification of Flurbiprofen in Biological Samples
Objective: To determine the concentration of Flurbiprofen in plasma or serum for pharmacokinetic analysis. Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation: Plasma or serum samples are acidified, and Flurbiprofen is extracted using an organic solvent (e.g., a mixture of hexane and isopropanol). An internal standard is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a reversed-phase C18 column. The mobile phase typically consists of an acidic aqueous buffer and an organic modifier like acetonitrile.
-
Detection and Quantification: Flurbiprofen and the internal standard are detected by a UV detector at a specific wavelength. The concentration is determined by comparing the peak area ratio of Flurbiprofen to the internal standard against a standard curve.
Assessment of COX Inhibition
Objective: To measure the inhibitory effect of Flurbiprofen on COX-1 and COX-2 activity. Methodology: Whole blood assay followed by enzyme immunoassay (EIA).
-
Experimental Workflow:
Caption: Experimental workflow for assessing COX inhibition.
-
Procedure:
-
Whole blood is collected from subjects before and at various time points after Flurbiprofen administration.
-
Aliquots of blood are incubated with a COX-1 selective stimulus (e.g., spontaneous clotting for thromboxane B2 production) or a COX-2 selective stimulus (e.g., lipopolysaccharide for prostaglandin E2 production).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentrations of the respective prostaglandins (thromboxane B2 for COX-1 and prostaglandin E2 for COX-2) are measured using specific enzyme immunoassays.
-
The percentage of inhibition is calculated by comparing the prostaglandin levels in post-dose samples to pre-dose levels.
-
Clinical Trial Protocol for Efficacy in Osteoarthritis
Objective: To evaluate the efficacy and safety of Flurbiprofen in patients with osteoarthritis. Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Patient Population: Patients with a confirmed diagnosis of osteoarthritis of the knee or hip.
-
Intervention: Oral administration of Flurbiprofen (e.g., 200 mg sustained-release daily) or a matching placebo for a predefined period (e.g., 6-12 weeks).[10]
-
Efficacy Outcome Measures:
-
Change from baseline in pain intensity as measured by a Visual Analog Scale (VAS).
-
Patient's and physician's global assessment of disease activity.
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
-
-
Safety Monitoring: Recording of all adverse events, clinical laboratory tests (hematology, chemistry, and urinalysis), and vital signs.
-
Statistical Analysis: Efficacy endpoints are analyzed using an appropriate statistical model, such as Analysis of Covariance (ANCOVA), to compare the change from baseline between the Flurbiprofen and placebo groups.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of Flurbiprofen. Its predictable pharmacokinetic profile and potent, well-characterized mechanism of action as a non-selective COX inhibitor underpin its clinical utility in the management of pain and inflammation. The experimental protocols outlined herein serve as a reference for researchers involved in the preclinical and clinical development of similar anti-inflammatory agents. Further research into the nuanced cellular and molecular effects of Flurbiprofen may yet uncover additional therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 5. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Double-blind randomized controlled trial of flurbiprofen-SR (ANSAID-SR) and diclofenac sodium-SR (Voltaren-SR) in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Furprofen Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of various Furprofen derivatives. This compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of numerous derivatives with a wide range of therapeutic potential, including enhanced anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.
Anti-inflammatory and Antioxidant Activities
The primary therapeutic target of this compound and its derivatives is the cyclooxygenase (COX) enzyme, which is crucial in the inflammatory cascade.[1] By inhibiting COX, these compounds reduce the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Recent research has focused on synthesizing novel this compound derivatives to enhance their anti-inflammatory effects and explore additional mechanisms of action, such as antioxidant activity.
Quantitative Data for Anti-inflammatory and Antioxidant Activities
The following table summarizes the in vitro anti-inflammatory and antioxidant activities of several newly synthesized this compound amide derivatives. The activities are presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Inhibition of Albumin Denaturation (IAD) IC50 (µmol/L) | Antitryptic Activity (ATA) IC50 (µmol/L) | Hydrogen Peroxide Scavenging Activity (HPSA) IC50 (µmol/L) |
| Flurbiprofen | 339.26 | - | - |
| Ibuprofen | 395.08 | - | - |
| Derivative 4a | 198.37 | 2261.07 | - |
| Derivative 4b | 173.74 | 197.92 | - |
| Derivative 4c | 185.23 | 245.67 | - |
| Derivative 4d | 179.85 | 213.45 | - |
| Derivative 4e | 182.47 | 205.89 | - |
| Ascorbic Acid | - | - | Reference |
| Quercetin | - | - | Reference |
Data sourced from a study on novel flurbiprofen derivatives.[1][2] The study notes that the newly synthesized amide derivatives (4a-e) exhibited significantly higher anti-inflammatory activity (IAD) compared to the parent drug, flurbiprofen, and ibuprofen.[1] Compound 4a showed lower antitryptic activity, which was attributed to the absence of highly electronegative atoms on the benzene ring of its 2-phenethylamine part, deemed crucial for binding to the enzyme's active site.[1]
Experimental Protocols for Anti-inflammatory Activity
This assay assesses the ability of a compound to prevent the denaturation of albumin, a process that is analogous to protein denaturation in inflammatory conditions.[1]
Methodology:
-
A reaction mixture is prepared containing the test compound, bovine serum albumin, and phosphate-buffered saline (pH 6.3).
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solution with that of a control solution (without the test compound). Diclofenac sodium is often used as a reference standard.
This assay measures the ability of a compound to inhibit the activity of trypsin, a serine protease involved in inflammation.[1]
Methodology:
-
A reaction mixture is prepared containing Tris-HCl buffer (pH 7.6), trypsin, and the test compound.
-
The mixture is incubated at 37°C for 5 minutes.
-
Bovine serum albumin (BSA) is added as a substrate, and the mixture is incubated for an additional 20 minutes.
-
The reaction is stopped by adding perchloric acid.
-
The solution is centrifuged, and the absorbance of the supernatant is measured at 280 nm.
-
The percentage inhibition of trypsin activity is calculated.
Signaling Pathways in Inflammation
This compound and its derivatives primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2).[1] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3] Beyond COX inhibition, NSAIDs can also modulate other signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and Wnt/β-catenin.[4][5][6][7]
Caption: Simplified diagram of the COX signaling pathway and the inhibitory action of this compound derivatives.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the modulation of specific signaling pathways involved in tumor growth and proliferation.
Quantitative Data for Anticancer Activity
The following table presents the in vitro anticancer activity of several this compound derivatives against different human cancer cell lines, with data expressed as IC50 values.
| Compound | Cell Line | IC50 (µg/mL) |
| Sorafenib (Control) | MCF-7 | - |
| Derivative 4 | MCF-7 | 122.7 |
| Derivative 5 | MCF-7 | 113.9 |
| Derivative 10 | MCF-7 | 95.7 |
| Derivative 11 | MCF-7 | 109.1 |
| Derivative 13 | MCF-7 | 40.32 |
| Derivative 15 | MCF-7 | 112.29 |
| RY-1-92 | A549 | 41.91 µM |
| RY-1-92 | NCI-H460 | 78.2 µM |
Data for derivatives 4, 5, 10, 11, 13, and 15 are from a study on new flurbiprofen derivatives containing a thiosemicarbazide moiety, tested against the human breast cancer cell line MCF-7.[8] Data for RY-1-92, a flurbiprofen organoselenium compound, is from a study on non-small cell lung cancer cell lines A549 and NCI-H460.[9]
Experimental Protocols for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][10]
Methodology:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]
Signaling Pathways in Cancer
The anticancer activity of some this compound derivatives has been linked to the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for tumor angiogenesis and cell proliferation.[8][9]
Caption: Proposed anticancer mechanisms of action for certain this compound derivatives.
Antimicrobial Activity
Several this compound derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.
Quantitative Data for Antimicrobial Activity
The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition.
| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |
| Amoxicillin (Control) | - | - | - |
| Ciprofloxacin (Control) | - | - | - |
| Fluconazole (Control) | - | - | - |
| Derivative 4b | Good Activity | Good Activity | Low Activity |
| Derivative 4e | High Activity | High Activity | High Activity |
Data is from a study on new flurbiprofen hydrazide derivatives.[11] "Good" and "High" activity are as described in the source publication relative to standard controls.
Experimental Protocols for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Methodology:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[12]
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]
Caption: A generalized workflow for the broth microdilution method to determine MIC.
Conclusion
The derivatization of this compound has yielded a diverse range of compounds with significant in vitro biological activities. The enhanced anti-inflammatory, promising anticancer, and notable antimicrobial properties of these derivatives underscore the potential of this scaffold in drug discovery. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field. Further in vivo studies are warranted to validate the therapeutic potential of these promising this compound derivatives.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]
- 4. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
Furprofen: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility and stability of furprofen (flurbiprofen), a nonsteroidal anti-inflammatory drug (NSAID). This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes to support formulation and analytical development.
Core Physicochemical Properties
Flurbiprofen is a propionic acid derivative with the chemical formula C₁₅H₁₃FO₂.[1] It is a white crystalline powder.[2] The pKa of flurbiprofen has been reported to be approximately 4.22 to 4.42.[1][3]
Solubility Profile
Flurbiprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] Its aqueous solubility is limited, but it is soluble in various organic solvents. The solubility of flurbiprofen is also pH-dependent due to the presence of a carboxylic acid group.[5]
Aqueous and Organic Solvent Solubility
Quantitative data on the solubility of flurbiprofen in various solvents are summarized in the table below.
| Solvent System | Solubility | Reference |
| Water | 8 mg/L (at 22 °C) | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.9 mg/mL | [6][7] |
| 0.1N HCl | Lower than in distilled water and pH 7.2 buffer | [4] |
| Distilled Water | Lower than in pH 7.2 buffer | [4] |
| Ethanol | ~25 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6][7] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [6][7] |
| Methanol | Freely soluble | [2] |
| Acetone | Freely soluble | [2] |
| Diethyl Ether | Freely soluble | [2] |
| Acetonitrile | Soluble | [2] |
| PEG-400 | Higher than in Propylene glycol and Tween-80 | [8] |
Enhancement of Solubility
Due to its poor water solubility, various techniques have been explored to enhance the dissolution and bioavailability of flurbiprofen. One common approach is the formation of solid dispersions with hydrophilic carriers. For instance, the use of cycloamylose has been shown to increase the aqueous solubility of flurbiprofen by approximately 12-fold.[9]
Stability Profile
The stability of flurbiprofen is a critical factor in its formulation development and storage. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies expose flurbiprofen to various stress conditions, including acid, base, oxidation, heat, and light, to accelerate its degradation.
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Subjected to 5 M HCl at 70°C for 1 hour. | [10] |
| Alkaline Hydrolysis | Subjected to 5 M NaOH at 70°C for 1 hour. | [10] |
| Oxidative Degradation | Treated with 5.0% (w/v) hydrogen peroxide. | [10] |
| Thermal Degradation | Powdered drug stored at 100°C for 24 hours. | [10] |
| Wet Heat Degradation | Methanolic solution refluxed for 2 hours. | [10] |
| Photolytic Degradation | Unstable to light, forming several photoproducts. | [11] |
Degradation Pathways
The primary metabolite of flurbiprofen in humans is 4'-hydroxy-flurbiprofen, formed via hepatic metabolism, primarily by the enzyme Cytochrome P450 2C9.[3] Under photolytic stress, a primary photochemical mechanism involves the cleavage of the C-C bond alpha to the carbonyl group.[11]
The metabolic pathway of flurbiprofen is illustrated below.
Metabolic conversion of flurbiprofen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of solubility and stability studies.
Solubility Determination (Shake-Flask Method)
-
Preparation of Supersaturated Solution: Add an excess amount of flurbiprofen to a known volume of the selected solvent (e.g., distilled water, buffer of specific pH, or organic solvent) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution appropriately and analyze the concentration of flurbiprofen using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
The following is a general workflow for conducting forced degradation studies.
Workflow for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of flurbiprofen in a suitable solvent (e.g., methanol).
-
Application of Stress:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of an acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution. The mixtures can be heated to accelerate degradation.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the drug substance or solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines (e.g., UV and fluorescent light).
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for flurbiprofen is outlined below.[12][13]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 30:70 v/v). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection Wavelength | 245 nm or 254 nm. |
| Column Temperature | Ambient or controlled (e.g., 40°C). |
| Injection Volume | 20 µL. |
The relationship between the different stages of analytical method development for stability testing is depicted in the following diagram.
Analytical method development and validation process.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scielo.br [scielo.br]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Phototoxicity of non-steroidal anti-inflammatory drugs: in vitro testing of the photoproducts of Butibufen and Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Furprofen Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Furprofen, a nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which is well-documented and will be detailed extensively. Additionally, this guide will explore other potential molecular targets that have been reported in the scientific literature, providing a broader perspective on this compound's pharmacological profile.
Primary Target: Cyclooxygenase (COX)
The principal therapeutic effects of this compound as an anti-inflammatory, analgesic, and antipyretic agent are attributed to its non-selective and reversible inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]
Quantitative Data: In Vitro Inhibition of COX Enzymes
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to assess the efficacy of this compound.
| Parameter | Enzyme | Species/System | Value (µM) | Reference |
| IC50 | Human COX-1 | Recombinant Enzyme | 0.1 | [1][4] |
| IC50 | Human COX-2 | Recombinant Enzyme | 0.4 | [1][4] |
| IC50 | COX-1 | Guinea Pig Whole Blood | ~0.5 | [3] |
| IC50 | COX-2 | Guinea Pig Whole Blood | ~0.5 | [3] |
| Ki | Prostaglandin E2 Synthetase | Bovine Seminal Vesicles | 0.128 | [5] |
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the IC50 values of this compound for COX-1 and COX-2.
1. Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
This compound stock solution in DMSO
-
2.0 M HCl (for reaction termination)
-
LC-MS/MS system
2. Procedure:
-
Prepare a reaction mixture containing 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine in an Eppendorf tube.
-
Add 20 µL of a solution containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture.
-
Incubate the enzyme solution at room temperature for 2 minutes.
-
Add 2 µL of various concentrations of this compound (or DMSO as a vehicle control) to the enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.
-
Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.
-
Analyze the formation of prostaglandins (e.g., PGE2) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
Secondary and Exploratory Targets
Beyond its well-established role as a COX inhibitor, this compound has been reported to modulate other cellular pathways. These findings open avenues for further research into its broader pharmacological effects.
Gamma-Secretase (γ-Secretase) Modulation
This compound has been shown to act as a γ-secretase modulator, selectively lowering the production of the amyloid-beta 42 (Aβ42) peptide, which is implicated in the pathology of Alzheimer's disease.[2][3] This effect is independent of its COX-inhibitory activity.
Experimental Approach: In Vitro γ-Secretase Activity Assay
A common method to assess the effect of this compound on γ-secretase activity involves a cell-free assay using isolated cell membranes enriched with the γ-secretase complex.
-
Preparation of γ-Secretase Enriched Membranes: Isolate membranes from cells overexpressing the amyloid precursor protein (APP).
-
Assay Reaction: Incubate the membranes with various concentrations of this compound.
-
Aβ42 Quantification: Measure the levels of Aβ42 produced in the reaction supernatant using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the dose-dependent effect of this compound on Aβ42 production.
Modulation of Gene Expression
Studies have indicated that this compound can alter the expression of several genes involved in inflammation and cancer.
-
Induction of p75NTR: this compound has been reported to induce the expression of the p75 neurotrophin receptor (p75NTR), a tumor suppressor gene.
-
Downregulation of Pro-inflammatory Genes: It can decrease the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Upregulation of Anti-inflammatory Genes: Conversely, it may increase the expression of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).
Experimental Workflow: Target Validation
The following diagram outlines a general workflow for validating these potential secondary targets of this compound.
Experimental Protocols for Secondary Target Validation:
-
Western Blot for p75NTR Induction:
-
Culture cells (e.g., prostate cancer cells) and treat with various concentrations of this compound.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p75NTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
ELISA for Cytokine Levels:
-
Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
The primary and well-validated targets of this compound are the COX-1 and COX-2 enzymes, and its therapeutic efficacy is largely dependent on the inhibition of prostaglandin synthesis. However, emerging evidence suggests that this compound may have a more complex pharmacological profile, potentially involving the modulation of γ-secretase activity and the regulation of gene expression. Further research into these secondary targets could uncover novel therapeutic applications for this compound and provide a more complete understanding of its mechanism of action. This guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the molecular targets of this widely used drug.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ Secretase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Methodological & Application
Furprofen Assay Protocol for In Vitro Studies: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is a potent inhibitor of cyclooxygenase (COX) enzymes. Its mechanism of action involves the non-selective inhibition of both COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their synthesis, this compound exerts its therapeutic effects.[2][3] This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and cytotoxic profile of this compound and its analogues.
Data Presentation
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its inhibitory and cytotoxic activities.
Table 1: Cyclooxygenase (COX) Inhibition by this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| This compound | 0.1 | 0.4 | [4] |
| R(-)-Flurbiprofen | 130 | 246 | [5] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Assay | Compound | IC₅₀ (µmol/L) | Reference |
| Inhibition of Albumin Denaturation | Flurbiprofen | 339.26 | [6] |
| Antitryptic Activity | Flurbiprofen | >1000 | [6] |
Table 3: In Vitro Cytotoxicity of this compound and its Derivatives
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | SGK597 (Flurbiprofen derivative) | 24h | 28.74 | [7] |
| MCF-7 (Breast Cancer) | SGK597 (Flurbiprofen derivative) | 48h | 17.28 | [7] |
| MCF-10A (Non-cancerous Breast) | SGK597 (Flurbiprofen derivative) | 24h | 65.9 | [7] |
| MCF-10A (Non-cancerous Breast) | SGK597 (Flurbiprofen derivative) | 48h | 50.5 | [7] |
| PANC-1 (Pancreatic Cancer) | Gemcitabine + Flurbiprofen | 48h | 11.2 (for Gemcitabine) | [8] |
| AsPC-1 (Pancreatic Cancer) | Gemcitabine + Flurbiprofen | 48h | 0.02 (for Gemcitabine) | [8] |
| BxPC-3 (Pancreatic Cancer) | Gemcitabine + Flurbiprofen | 48h | 0.009 (for Gemcitabine) | [8] |
| HeLa (Cervical Cancer) | Flurbiprofen | 24h | Not specified (concentration-dependent cytotoxicity observed) | [9] |
| HepG2 (Liver Cancer) | Flurbiprofen | 24h | Not specified (concentration-dependent cytotoxicity observed) | [9] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) pathway, which is a key part of the arachidonic acid cascade. This pathway leads to the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols
Herein are detailed protocols for essential in vitro assays to characterize the activity of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
2.0 M HCl (to terminate the reaction)
-
PGE₂ ELISA kit
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in an Eppendorf tube by adding 146 µL of 100 mM Tris-HCl (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of either COX-1 (0.1 µg) or COX-2 (0.2 µg) enzyme to the reaction mixture and incubate at room temperature for 2 minutes.
-
Add 2 µL of this compound solution at various concentrations (or DMSO as a vehicle control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.
-
Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Caption: Workflow for the in vitro COX inhibition assay.
Inhibition of Protein Denaturation Assay
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA) induced by heat.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound stock solution (in a suitable solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 0.2 mL of 1% BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of varying concentrations of this compound solution.
-
A control group should be prepared with 2.0 mL of the solvent instead of the this compound solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After heating, cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value from the plot of percentage inhibition versus this compound concentration.
Caption: Workflow for the protein denaturation inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (typically in a range of 10 to 1000 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. protocols.io [protocols.io]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Furprofen Administration in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Furprofen (also known as Flurbiprofen) in preclinical animal models of arthritis. The information compiled from various studies is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and analgesic efficacy of this non-steroidal anti-inflammatory drug (NSAID).
Introduction
This compound is a potent propionic acid derivative with well-documented analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is widely used in the management of rheumatoid arthritis and osteoarthritis.[3][4] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5] By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6] Animal models of arthritis are crucial for the preclinical evaluation of potential therapeutics like this compound, allowing for the assessment of efficacy, dose-response relationships, and mechanism of action.
Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound exerts its therapeutic effects by inhibiting the conversion of arachidonic acid to prostaglandins. This is achieved by blocking the active sites of both COX-1 and COX-2 enzymes. The reduction in prostaglandin levels leads to decreased inflammation, pain, and swelling in arthritic joints.
Caption: this compound's inhibition of COX-1 and COX-2 enzymes.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established and widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory compounds.
Experimental Workflow:
Caption: Workflow for the Adjuvant-Induced Arthritis model.
Detailed Methodology:
-
Animals: Male Lewis or Sprague-Dawley rats (150-200g) are commonly used due to their susceptibility to AIA.[7]
-
Induction:
-
Prepare a suspension of Mycobacterium tuberculosis or Mycobacterium butyricum in incomplete Freund's adjuvant (IFA) or mineral oil at a concentration of 10 mg/mL.[8]
-
Under light anesthesia, inject 0.1 mL of the adjuvant suspension intradermally into the plantar surface of the right hind paw or at the base of the tail.[2][8]
-
The injected paw will show signs of acute inflammation within hours, peaking at 3-4 days. Systemic arthritis typically develops in the contralateral paw and other joints around day 10-12.[7]
-
-
This compound Administration:
-
Oral Administration: this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered daily by oral gavage.
-
Topical Administration: Formulations such as S(+)-Flurbiprofen plaster can be applied to the inflamed paw for a specified duration (e.g., 6 hours daily for 5 days).[3]
-
Intra-articular Administration: For targeted delivery, this compound-loaded nanoparticles (e.g., hyaluronic acid-coated bovine serum albumin nanoparticles) can be injected directly into the knee joint at a specified dose (e.g., 2.5 mg/kg every other day).[1]
-
-
Assessment of Arthritis:
-
Paw Edema: Measure the volume of the hind paws daily or on alternate days using a plethysmometer. The percentage inhibition of edema can be calculated.
-
Pain Threshold: Assess hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., Randall-Selitto test) or a thermal stimulus. Vocalization during joint flexion can also be quantified.[2]
-
Arthritic Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).
-
Biomarker Analysis: At the end of the study, collect blood and tissue samples to measure levels of inflammatory markers such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP).[1][4]
-
Histopathology: Euthanize the animals at the study endpoint and collect the joints for histopathological examination. Assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Carrageenan-Induced Paw Edema in Rodents
This is an acute model of inflammation used for rapid screening of anti-inflammatory drugs.
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Detailed Methodology:
-
Animals: Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice (20-25g) are commonly used.[9][10]
-
This compound Administration: Administer this compound (e.g., orally or topically) 30-60 minutes before the carrageenan injection.[9][11]
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 3-5 hours).[9]
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Efficacy of S(+)-Flurbiprofen Plaster (SFPP) in Rat Adjuvant-Induced Arthritis Model[4]
| Treatment Group | Mean Pain Threshold (g) at 6h | % Inhibition of Hyperalgesia | PGE2 Level in Paw Exudate (pg/paw) |
| Control (No Patch) | ~30 | - | ~250 |
| SFPP (0.25 mg) | ~60 | >50% | ~50 |
| Ketoprofen Patch (0.25 mg) | ~45 | Modest | Not Reported |
| Loxoprofen Patch (0.63 mg) | ~40 | Modest | Not Reported |
Efficacy of this compound-Loaded Nanoparticles in Rat Adjuvant-Induced Arthritis Model[1]
| Treatment Group | Dose (Intra-articular) | % Improvement in Knee Swelling (1 week) | TNF-α Level (pg/mL) in Joint Tissue | IL-6 Level (pg/mL) in Joint Tissue |
| Arthritic Untreated | - | - | ~180 | ~250 |
| FLUR-loaded BSA NPs | 2.5 mg/kg | 58.71 ± 17.55 | ~100 | ~150 |
| FLUR-loaded HA-BSA NPs | 2.5 mg/kg | 79.68 ± 22.37 | ~60 | ~100 |
Anti-inflammatory Effect of Topical this compound Gel in Carrageenan-Induced Rat Paw Edema[11]
| Administration Route | Formulation | ED50 (mg/kg) |
| Topical | 1% this compound Gel | 1.0 |
| Oral | This compound Suspension | 1.7 |
Antinociceptive Potency of this compound Enantiomers in a Rat Model of Arthritic Pain[5]
| Enantiomer | Administration Route | ED50 (mg/kg) |
| S(+)-Flurbiprofen (SFB) | Intravenous | 0.33 ± 0.13 |
| R(-)-Flurbiprofen (RFB) | Intravenous | 30.0 ± 1.7 |
Conclusion
This compound consistently demonstrates significant anti-inflammatory and analgesic effects in various animal models of arthritis. The choice of model, route of administration, and specific endpoints should be tailored to the research question. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its novel formulations for the treatment of arthritis. The S-enantiomer of Flurbiprofen is notably more potent in its antinociceptive effects.[5] Furthermore, advanced drug delivery systems, such as topical plasters and targeted nanoparticles, have shown enhanced efficacy and may offer advantages in terms of localized treatment and reduced systemic side effects.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Anti-Inflammatory and Analgesic Effects of Multiple Applications of S(+)-Flurbiprofen Plaster (SFPP) in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effect of the Newly Developed S(+)-Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. chondrex.com [chondrex.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. yakhak.org [yakhak.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Cell Culture Treatment with Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects on various cellular processes beyond its well-established anti-inflammatory properties. These include the induction of apoptosis and the modulation of key signaling pathways, making it a compound of interest for research in oncology and inflammation. This document provides detailed protocols for treating cell cultures with Flurbiprofen to investigate its effects on cell viability, signaling pathways, and apoptosis.
Mechanism of Action
Flurbiprofen primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, research has shown that Flurbiprofen and its enantiomers can exert effects through other mechanisms, including the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells.[3][4][5] The R-enantiomer of Flurbiprofen, in particular, has been noted for its ability to induce apoptosis and inhibit NF-κB activation, often independent of COX inhibition.[3][4]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Flurbiprofen and its enantiomers in various assays and cell lines.
Table 1: IC50 Values of Flurbiprofen and its Enantiomers for COX Inhibition
| Compound | Target | IC50 (µM) | Source |
| Flurbiprofen | Human COX-1 | 0.1 | [1] |
| Flurbiprofen | Human COX-2 | 0.4 | [1] |
| (S)-Flurbiprofen | COX-1 | 0.48 | [6] |
| (S)-Flurbiprofen | COX-2 | 0.47 | [6] |
Table 2: IC50 Values of R-Flurbiprofen for Inhibition of Prostaglandin Release
| Cell Line | Prostaglandin | IC50 (µM) | Source |
| HeLa | PGE2 | 5.1 | [7] |
| A-549 | PGE2 | 5.6 | [7] |
| HCA-7 | PGE2 | 11.7 | [7] |
Experimental Protocols
Herein are detailed protocols for investigating the cellular effects of Flurbiprofen.
Protocol 1: Cell Viability and Proliferation Assay (CCK-8)
This protocol is adapted from a study on the effects of Flurbiprofen on colorectal cancer cells.[2]
Objective: To determine the effect of Flurbiprofen on the viability and proliferation of cancer cells.
Materials:
-
SW620 colorectal cancer cells (or other suitable cell line)
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Flurbiprofen (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW620 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete DMEM medium (containing 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Flurbiprofen Treatment: Prepare serial dilutions of Flurbiprofen in complete medium from a stock solution. For example, concentrations of 2, 4, 10, and 20 nM can be used for SW620 cells.[2] A vehicle control (DMSO) should also be prepared at the same final concentration as in the highest Flurbiprofen treatment.
-
Remove the existing medium from the wells and add 100 µL of the prepared Flurbiprofen dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, and 48 hours).[2]
-
CCK-8 Assay: After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol is based on methodologies used to study Flurbiprofen's effect on NF-κB signaling.[5]
Objective: To assess the effect of Flurbiprofen on the activation of the NF-κB pathway by analyzing the phosphorylation of key proteins.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
DMEM high-glucose medium
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Flurbiprofen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to 70-80% confluency. Pre-treat cells with desired concentrations of Flurbiprofen for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to induce NF-κB activation. Include a non-stimulated control and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is a general method for assessing apoptosis, with specific details adapted from studies on Flurbiprofen-induced apoptosis.[4][8]
Objective: To quantify the percentage of apoptotic and necrotic cells following Flurbiprofen treatment.
Materials:
-
HCT116 human colon carcinoma cells (or other suitable cell line)
-
McCoy's 5A medium (or appropriate medium for the cell line)
-
FBS
-
Penicillin-Streptomycin
-
R-Flurbiprofen
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of R-Flurbiprofen (e.g., 0.1, 0.5, 1 mM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining:
-
Wash the collected cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway Diagram
Caption: Flurbiprofen's multifaceted mechanism of action.
Experimental Workflow Diagram
Caption: General workflow for studying Flurbiprofen in cell culture.
References
- 1. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]
- 2. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: involvement of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Spectroscopic Analysis of Furprofen and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely utilized for its analgesic and anti-inflammatory properties. The therapeutic efficacy and safety of this compound are intrinsically linked to its metabolic fate within the body. Consequently, the accurate and sensitive spectroscopic analysis of this compound and its metabolites is paramount in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using various spectroscopic techniques, including High-Performance Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (HPLC-UV/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Data Presentation
The following tables summarize quantitative data for the analysis of this compound and its major metabolite, 4'-hydroxyflurbiprofen, using various analytical methodologies.
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (60:40, v/v), pH 3.5 | [1] |
| Column | Ace C18 (5 µm, 4.6 x 250 mm) | [1] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 247 nm | [2][3] |
| Linearity Range | 0.10 - 5.0 µg/mL | [1] |
| Limit of Detection (LOD) | 0.03 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.10 µg/mL | [1] |
| Retention Time | ~5.4 min | [1] |
Table 2: LC-MS/MS Method Parameters for this compound and 4'-hydroxyflurbiprofen Analysis in Human Plasma
| Parameter | This compound | 4'-hydroxyflurbiprofen | Reference |
| Ionization Mode | ESI Negative | ESI Negative | [4][5] |
| Precursor Ion (m/z) | 243.2 | --- | [6] |
| Product Ion (m/z) | 199.2 | --- | [6] |
| Linearity Range | 0.01 - 10 µg/mL | 0.01 - 1 µg/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL | [4][5] |
| Retention Time | ~1.1 min | ~0.8 min | [4][5] |
Experimental Protocols
Protocol 1: Determination of this compound in Pharmaceutical Preparations by HPLC-UV
This protocol is adapted from a validated method for the quantification of this compound in pharmaceutical tablets.[1][7]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Ace C18 column (5 µm, 4.6 x 250 mm) or equivalent.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Phosphoric acid.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate solution in water. Mix with acetonitrile in a 40:60 (v/v) ratio. Adjust the pH to 3.5 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.10 - 5.0 µg/mL.[1]
3. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
4. Chromatographic Conditions:
-
Column: Ace C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (60:40, v/v), pH 3.5.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Protocol 2: Simultaneous Determination of this compound and 4'-hydroxyflurbiprofen in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of this compound and its major metabolite in human plasma.[4][5]
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Reversed-phase C18 column (e.g., Luna C18, 2.0 mm x 50 mm, 5 µm).[4][5]
-
Methanol (LC-MS grade).
-
Ammonium formate.
-
Formic acid.
-
Methyl t-butyl ether (MTBE).
-
This compound and 4'-hydroxyflurbiprofen reference standards.
-
Human plasma.
2. Preparation of Solutions:
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol. The typical gradient starts with a higher aqueous phase percentage and ramps up the organic phase. A common isocratic mobile phase is 15:85 (v/v) buffer:methanol.[4][5]
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, 4'-hydroxyflurbiprofen, and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) : Methanol (15:85, v/v).[4][5]
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI) in negative mode.[4][5]
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion to the product ion (e.g., m/z 243.2 → 199.2).[6]
-
4'-hydroxyflurbiprofen: Determine the appropriate precursor and product ions.
-
Internal Standard: Determine the appropriate precursor and product ions for the chosen IS.
-
5. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentrations of this compound and 4'-hydroxyflurbiprofen in the plasma samples from the calibration curve.
Visualization of Workflows and Pathways
Caption: Workflow for this compound quantification by HPLC-UV.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
Furprofen: A Versatile Tool for Investigating Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furprofen, a member of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), is a well-established tool compound for studying enzyme inhibition. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[1][2][3] Beyond its effects on COX enzymes, research has revealed that this compound, particularly its enantiomers, can modulate the activity of other important enzymes, including γ-secretase and multidrug resistance-associated protein 4 (MRP4).[4][5] This multifaceted inhibitory profile makes this compound a valuable probe for elucidating complex biological pathways and for the development of novel therapeutics.
These application notes provide a comprehensive overview of this compound's utility as an enzyme inhibitor, including quantitative data on its inhibitory activity and detailed protocols for key in vitro and cell-based assays.
Data Presentation
The inhibitory potency of this compound and its enantiomers against various enzymes has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound and its Enantiomers
| Compound | Enzyme | Assay System | IC50 (μM) | Reference |
| Racemic this compound | Human COX-1 | Purified Enzyme | 0.1 | [1] |
| Racemic this compound | Human COX-2 | Purified Enzyme | 0.4 | [1] |
| (S)-Furprofen | Guinea Pig COX-1 | Whole Blood | ~0.5 | |
| (S)-Furprofen | Guinea Pig COX-2 | Whole Blood | ~0.5 | |
| (S)-Furprofen | Sheep Placenta COX-2 | Purified Enzyme | 0.48 | [5] |
| (R)-Furprofen | Sheep Placenta COX-2 | Purified Enzyme | >80 | [5] |
Table 2: Inhibition of γ-Secretase by this compound and its Enantiomers
| Compound | Assay System | Effect on Aβ42 | IC50 (μM) | Reference |
| Racemic this compound | Broken Cell Assay | Selective lowering | 200-300 | [6] |
| (R)-Furprofen | Broken Cell Assay | Selective lowering | 200-300 | [6] |
| (S)-Furprofen | Broken Cell Assay | Selective lowering | ~200-300 | [4] |
Table 3: Inhibition of other Enzymes by this compound Enantiomers
| Compound | Enzyme/Process | Assay System | Effect | Concentration | Reference |
| (R)-Furprofen | cPLA2α translocation | A549 cells | Inhibition | 100 µM | [7] |
| (R)-Furprofen | MRP4 | HeLa, A549, HCA-7 cells | Inhibition of PGE2 export | 10-50 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from a method for determining the inhibitory potential of compounds against ovine COX-1 and human recombinant COX-2.[1]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Haematin (1 µM)
-
Phenol (2 mM)
-
EDTA (5 mM)
-
Arachidonic acid (substrate, 10 µM)
-
This compound stock solution (in ethanol)
-
Oxygen electrode or other suitable oxygen monitoring system
Procedure:
-
Prepare the assay buffer containing haematin, phenol, and EDTA.
-
Add the assay buffer to the reaction vessel of the oxygen monitoring system.
-
Add the this compound solution (or vehicle control) to the reaction vessel and allow it to equilibrate for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 200 units of either COX-1 or COX-2 enzyme.
-
Monitor the change in oxygen consumption for approximately 5 minutes. The rate of oxygen consumption is a measure of enzyme activity.
-
Calculate the percentage of inhibition by comparing the rate of oxygen consumption in the presence of this compound to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations and fitting the data to a dose-response curve.
Protocol 2: Human Whole Blood Assay for COX Inhibition
This assay measures the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes within a whole blood sample.[8]
Materials:
-
Freshly drawn human venous blood collected into tubes with an anticoagulant (e.g., heparin)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Aspirin (for COX-1 inhibition control)
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure for COX-1 Activity (TXB2 production):
-
Aliquot 1 ml of whole blood into tubes.
-
Add increasing concentrations of this compound (or vehicle control) to the blood samples.
-
Allow the blood to clot at 37°C for 1 hour. This induces platelet aggregation and TXB2 production via COX-1.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Procedure for COX-2 Activity (PGE2 production):
-
Aliquot 1 ml of heparinized whole blood into tubes.
-
Add a low concentration of aspirin to inhibit baseline COX-1 activity.
-
Add LPS (e.g., 10 µg/ml) to induce COX-2 expression in monocytes.
-
Add increasing concentrations of this compound (or vehicle control).
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Broken Cell γ-Secretase Activity Assay
This assay utilizes partially purified cell membranes enriched in γ-secretase to assess the direct effect of this compound on its activity.[3]
Materials:
-
Cells overexpressing Amyloid Precursor Protein (APP)
-
Homogenization buffer
-
Sucrose gradient solutions
-
Sodium citrate buffer (150 mM, pH 7.0) with complete protease inhibitors
-
This compound stock solution
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Harvest cells and homogenize them in a suitable buffer.
-
Perform a sucrose gradient centrifugation to isolate membrane fractions. The buoyant fractions containing the majority of γ-secretase activity are collected.
-
Pellet, wash, and resuspend the membranes in sodium citrate buffer.
-
Incubate the resuspended membranes with various concentrations of this compound (or vehicle control) at 37°C for 2 hours. This allows for the enzymatic cleavage of endogenous APP C-terminal fragments (CTFs).
-
Terminate the reaction.
-
Measure the levels of Aβ40 and Aβ42 in the reaction mixture using specific sandwich ELISAs.
-
Calculate the selective lowering of Aβ42 relative to Aβ40 and determine the IC50 value for Aβ42 reduction.
Protocol 4: MRP4 Inhibition Assay (PGE2 Export)
This cell-based assay assesses the ability of this compound to inhibit the export of prostaglandins, a function mediated by transporters like MRP4.
Materials:
-
Suitable cell line expressing MRP4 (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Cytokine cocktail to induce prostaglandin synthesis (e.g., IL-1β and TNFα)
-
This compound stock solution
-
LC-MS/MS system for PGE2 quantification
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a cytokine cocktail to stimulate the production of prostaglandins.
-
Simultaneously, treat the cells with various concentrations of this compound (or vehicle control).
-
Incubate the cells for a defined period (e.g., 16 hours).
-
Collect both the cell culture supernatant and the cell lysate.
-
Quantify the concentration of PGE2 in both the supernatant (extracellular) and the cell lysate (intracellular) using a validated LC-MS/MS method.
-
An increase in the intracellular to extracellular PGE2 ratio in the presence of this compound indicates inhibition of PGE2 export.
Conclusion
This compound is a powerful and versatile tool compound for studying enzyme inhibition. Its well-characterized effects on COX-1 and COX-2, coupled with its emerging roles in modulating γ-secretase and MRP4, provide researchers with a valuable chemical probe to investigate a range of physiological and pathological processes. The protocols outlined in these application notes offer a starting point for researchers to explore the multifaceted inhibitory properties of this compound in their own experimental systems. As with any tool compound, careful consideration of the experimental context and appropriate controls are essential for robust and reproducible results.
References
- 1. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 | MDPI [mdpi.com]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects of Furprofen in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Furprofen during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its main off-target effects?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] The principal off-target effects stem from the inhibition of COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and kidneys.[2] Consequently, common off-target effects include gastrointestinal irritation, ulceration, and potential renal dysfunction.[2][4]
Q2: How is this compound metabolized and how can this influence its off-target effects?
A2: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[1][4] Genetic variations in the CYP2C9 gene can lead to poor metabolism of the drug, resulting in higher plasma concentrations and an increased risk of adverse off-target effects.[1] When designing in vivo studies, it is crucial to consider the genetic background of the animal models, as variations in CYP enzyme activity can significantly impact the drug's safety profile.
Q3: Are there any known off-target effects of this compound beyond the gastrointestinal and renal systems?
A3: Yes, beyond its effects on the gastrointestinal and renal systems, this compound has been investigated for its potential modulation of other pathways. For instance, some NSAIDs have been shown to affect γ-secretase, which is relevant in the context of Alzheimer's disease research by potentially lowering amyloid-β 42 levels.[5][6] Additionally, some NSAIDs can influence the NF-κB signaling pathway, which is involved in inflammation and cancer.[7] Researchers should be aware of these potential off-target molecular interactions when interpreting experimental results.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Mortality in Animal Models
| Potential Cause | Troubleshooting Steps |
| Dose-related toxicity | 1. Review the dose-range finding studies.[8] 2. If preliminary studies were not conducted, perform a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Consider scaling the dose based on body surface area rather than weight for inter-species comparisons. |
| Genetic sensitivity of the animal model | 1. Investigate the genetic background of the animal model for polymorphisms in drug-metabolizing enzymes like CYP2C9. 2. If using a specific transgenic model, consider potential interactions between the genetic modification and this compound's metabolic pathway. |
| Off-target pharmacology | 1. Conduct a thorough literature review for known off-target effects of propionic acid derivatives. 2. Perform histopathological analysis of major organs to identify signs of toxicity. 3. Assess biomarkers of organ damage (e.g., kidney and liver function tests). |
Issue 2: High Variability in Efficacy or Toxicity Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration | 1. Ensure consistent and accurate dosing for all animals. 2. Verify the stability and homogeneity of the drug formulation. |
| Biological variability | 1. Increase the sample size per group to enhance statistical power.[9] 2. Ensure that animals are age- and sex-matched. 3. Acclimatize animals properly to the experimental conditions before dosing. |
| Differences in drug metabolism | 1. If possible, genotype animals for relevant metabolic enzymes. 2. Measure plasma drug concentrations to correlate exposure with observed effects. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Toxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (e.g., 10, 30, 100 mg/kg, administered orally once daily for 7 days).
-
Positive control (e.g., another NSAID with known GI toxicity).
-
-
Procedure:
-
Administer the assigned treatment for the specified duration.
-
Monitor animals daily for clinical signs of distress (e.g., weight loss, lethargy, piloerection).
-
At the end of the treatment period, euthanize the animals and collect the stomachs.
-
Examine the gastric mucosa for lesions, ulcers, and bleeding.
-
Score the gastric damage based on a standardized scale.
-
-
Data Analysis:
-
Compare the ulcer index between the treatment and control groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Evaluation of Renal Off-Target Effects
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle control.
-
This compound (e.g., 20, 50, 150 mg/kg, administered orally once daily for 14 days).
-
-
Procedure:
-
Administer the assigned treatment for the specified duration.
-
Collect urine at baseline and at the end of the study to measure markers of kidney function (e.g., creatinine, albumin).
-
At the end of the treatment period, collect blood to measure serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and collect the kidneys for histopathological examination.
-
-
Data Analysis:
-
Compare the levels of renal biomarkers and any histopathological changes between the groups.
-
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: In vivo experimental workflow for this compound assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Furprofen-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues that may arise during experiments involving the investigational compound Furprofen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel non-steroidal anti-inflammatory drug (NSAID) designed to selectively inhibit cyclooxygenase-2 (COX-2). Its primary therapeutic effect is intended to be the reduction of inflammation and pain by blocking the production of prostaglandins.
Q2: What are some potential off-target effects of this compound that could lead to unexpected cytotoxicity?
While designed for COX-2 selectivity, this compound, like other NSAIDs, may exhibit off-target effects that can induce cytotoxicity. These mechanisms are often independent of COX-2 inhibition and can include:
-
Mitochondrial Dysfunction: Some NSAIDs can interfere with mitochondrial respiration and uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][2][3][4]
-
Oxidative Stress: An imbalance caused by increased ROS can damage cellular components like lipids, proteins, and DNA, triggering cell death pathways.[5][6][7][8]
-
Induction of Apoptosis: this compound may trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways, involving the activation of caspases.[9][10][11] This can sometimes be mediated by the release of pro-apoptotic factors like SMAC/Diablo from the mitochondria.[10][12]
Q3: Why am I observing cytotoxicity in cell lines that are not expected to be sensitive to this compound?
Unexpected cytotoxicity in seemingly resistant cell lines can stem from several factors:
-
Cell-Specific Metabolism: The expression of metabolic enzymes, such as cytochrome P450s, can vary between cell lines.[1] These enzymes may convert this compound into a more toxic metabolite in certain cells.
-
Underlying Cellular Stress: Cells cultured under suboptimal conditions (e.g., nutrient deprivation, high passage number) may be more susceptible to the off-target effects of this compound.[][14]
-
Idiosyncratic Responses: Similar to idiosyncratic drug-induced liver injury seen in patients, some cell lines may have unique genetic or epigenetic factors that make them particularly sensitive to this compound, especially in the presence of inflammatory cytokines.[5][15]
Q4: Could the observed cytotoxicity be an artifact of my experimental setup?
Yes, it is crucial to rule out experimental artifacts. Common sources of false-positive cytotoxicity readings include:
-
Assay Interference: this compound itself might interfere with the assay reagents. For example, it could reduce the MTT reagent directly or inhibit the LDH enzyme, leading to inaccurate readings.[16]
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and sensitize cells to the drug.[14][17]
-
Reagent Instability: Improper storage or handling of this compound or assay reagents can lead to degradation and unpredictable effects.[18]
Troubleshooting Guide
Problem 1: High Variability Between Replicate Wells
High coefficient of variation (CV) between replicates can obscure the true effect of this compound.
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Pipetting | Use calibrated pipettes and maintain a consistent technique. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer. | [18][19] |
| Edge Effects | Evaporation is more pronounced in the outer wells of a microplate. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS. | [20] |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. | [21] |
| Air Bubbles in Wells | Bubbles can interfere with optical readings. Inspect plates before reading and carefully remove any bubbles with a sterile pipette tip or needle. | [21] |
| Improper Reagent Mixing | Ensure all reagents, including the this compound stock solution and assay components, are thoroughly mixed before being added to the wells. | [19] |
Problem 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Different assays measure distinct cellular events. Discrepancies can provide valuable insights into the mechanism of cell death.
| Assay Type | Principle | Potential this compound Interference | Citation |
| MTT Assay | Measures mitochondrial reductase activity in viable cells. | This compound may directly reduce the MTT reagent or inhibit mitochondrial enzymes, leading to a false decrease in viability. | [16][22] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity (necrosis). | This compound may inhibit the LDH enzyme, leading to an underestimation of cytotoxicity. The compound might also stabilize cell membranes, delaying LDH release. | [16][23][24] |
| Caspase Activity Assay | Measures the activity of specific caspases (e.g., caspase-3/7) to detect apoptosis. | Some NSAIDs have been reported to directly inhibit caspases, which could mask an apoptotic mechanism. | [25][26] |
| Live/Dead Staining | Uses fluorescent dyes to distinguish between live cells (intact membranes) and dead cells (compromised membranes). | This compound's intrinsic fluorescence could interfere with the detection of the dyes. Ensure to run proper controls. | [27] |
Problem 3: Unexpected Cytotoxicity at Low this compound Concentrations
If you observe significant cell death at concentrations well below the expected efficacious dose, use the following decision tree to investigate the cause.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Problem 4: Cell Morphology Changes Are Not Consistent with Apoptosis
If cells exhibit swelling and membrane rupture rather than the typical apoptotic features of shrinking and blebbing, consider these alternative cell death mechanisms:
-
Necrosis: Characterized by loss of membrane integrity and release of intracellular contents. This can be quantified using an LDH release assay.[7]
-
Necroptosis: A programmed form of necrosis that can be triggered by inflammatory signals.
-
Mitochondrial Permeability Transition (MPT): Some NSAIDs can induce the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, rupture, and subsequent necrotic cell death.[2][4]
Investigating the Mechanism of Cytotoxicity
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
This diagram illustrates a potential mechanism by which this compound could induce off-target cytotoxicity through mitochondrial stress and subsequent apoptosis.
Caption: this compound-induced mitochondrial-mediated apoptosis.
Experimental Workflow for Mechanism Identification
This workflow outlines the steps to elucidate the mechanism behind unexpected this compound cytotoxicity.
Caption: Workflow for identifying cytotoxicity mechanism.
Quantitative Data Summary
The following tables present hypothetical data to guide experimental design and interpretation.
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure (MTT Assay) |
| HepG2 | Liver Carcinoma | 75 ± 8.2 |
| A549 | Lung Carcinoma | 150 ± 12.5 |
| MCF-7 | Breast Carcinoma | > 500 |
| Caco-2 | Colon Carcinoma | 95 ± 9.1 |
| Primary Hepatocytes | Normal Liver | 45 ± 6.3 |
Table 2: Effect of Inhibitors on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment (48h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| This compound (75 µM) | 52 ± 5.1 |
| This compound + z-VAD-FMK (20 µM, Pan-caspase inhibitor) | 88 ± 6.2 |
| This compound + N-acetylcysteine (5 mM, Antioxidant) | 95 ± 4.8 |
| This compound + Necrostatin-1 (10 µM, Necroptosis inhibitor) | 55 ± 5.5 |
Detailed Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Include wells with media only for blank measurements. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Reading: Mix gently on an orbital shaker to dissolve the crystals. Read the absorbance at 570 nm.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[23][28][29]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Include two additional sets of controls: a "no-cell" control (media only) for background and a "maximum LDH release" control (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Reading: Read the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance. Calculate cytotoxicity as a percentage of the maximum LDH release control.
Protocol 3: Caspase-3/7 Activity Assay
This assay uses a luminogenic or fluorogenic substrate to measure the activity of key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate for luminescence/fluorescence.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the culture medium volume.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Reading: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading from a no-cell control. Express the results as fold-change relative to the vehicle-treated control.
References
- 1. Differential involvement of mitochondrial dysfunction, cytochrome P450 activity, and active transport in the toxicity of structurally related NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of non-steroidal anti-inflammatory drugs on mitochondrial dysfunction during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of mitochondrial toxicity by non-steroidal anti-inflammatory drugs (NSAIDs): The ultimate trade-off governing the therapeutic merits and demerits of these wonder drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial disorders in NSAIDs-induced small bowel injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury [explorationpub.com]
- 6. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen and mechanisms of inflammatory liver injury: Present concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity and Oxidative Stress [scaht.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. NSAIDs and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. platypustech.com [platypustech.com]
- 19. protocolsandsolutions.com [protocolsandsolutions.com]
- 20. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 25. NSAIDs are Caspase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. colorado.edu [colorado.edu]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. 4.6. MTT and LDH Assays [bio-protocol.org]
- 29. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
Technical Support Center: Optimization of NSAID Dosage for Animal Studies
Disclaimer: The term "Furprofen" did not yield specific results in scientific literature. This guide focuses on two common nonsteroidal anti-inflammatory drugs (NSAIDs), Flurbiprofen and Carprofen , which are frequently used in animal research and may be the intended subject of your inquiry.
Frequently Asked Questions (FAQs)
General
Q1: I can't find any information on "this compound." Is it the correct name?
It is likely that "this compound" is a misspelling. Based on common NSAIDs used in animal studies, you may be looking for information on Flurbiprofen or Carprofen . This guide provides information on both.
Flurbiprofen
Dosage and Administration
Q2: What is a typical dosage range for Flurbiprofen in rodent models of pain and inflammation?
In a rat model of inflammatory pain, Flurbiprofen axetil has been shown to relieve neuronal damage at a dose of 10 mg/kg.[1] For assessing antidepressant effects in mice, oral doses of 10, 20, and 40 mg/kg have been used, with 40 mg/kg showing a significant effect.[2] A study on the transdermal delivery of Flurbiprofen in a rat model used a formulation that resulted in a transdermal flux of 226.1 μg/cm²/h.[3]
Q3: Are there established pharmacokinetic parameters for Flurbiprofen in common laboratory animals?
A study in horses administered Flurbiprofen intravenously at 0.5 mg/kg (as a racemic mixture) and as individual enantiomers at 0.25 mg/kg.[4] The pharmacokinetic parameters for the R(-) and S(+) enantiomers were not significantly different.[4]
Q4: What are the safety considerations for Flurbiprofen in animal studies?
In a safety study in mice, the median lethal dose (LD50) for oral Flurbiprofen was determined to be 1147.4 mg/kg, and the median analgesic dose (ED50) was 8.6 mg/kg in a tail immersion test.[5] This resulted in a therapeutic index of 133.[5]
Experimental Models
Q5: In what types of animal models is Flurbiprofen typically used?
Flurbiprofen is commonly used in models of inflammatory pain. For instance, it has been studied in a rat adjuvant-induced arthritis model to assess its analgesic effect on inflammatory pain.[6] It has also been used in a formalin-induced inflammatory pain model in rats to study its effects on cognitive function.[1] Additionally, its antidepressant effects have been evaluated in mice using tail suspension and forced swimming tests.[2]
Carprofen
Dosage and Administration
Q6: What are the recommended dosages of Carprofen for different animal species?
Dosage recommendations for Carprofen vary significantly between species. For mice, a high-dose regimen of 20 mg/kg via subcutaneous injection or approximately 30 mg/kg/24h via drinking water has been studied.[7] In swine, a dosage of 4 mg/kg every 24 hours intramuscularly is suggested to achieve therapeutic levels similar to those in other species.[8][9] For dogs, dosages of 3-7 mg/kg every 8 hours have been recommended.[10] In rainbow trout, a dose of 2.5 mg/kg has been used.[11]
Q7: How does the route of administration affect Carprofen's pharmacokinetics?
In C57BL/6J mice, a single subcutaneous injection of 20 mg/kg resulted in maximum plasma concentrations of 133.4 ± 11.3 μg/ml after 1 hour, with an elimination half-life of 8.52 hours.[7] In rainbow trout, the elimination half-life was 30.66 hours for intravenous, 46.11 hours for intramuscular, and 41.08 hours for oral administration.[11] The bioavailability was 121.89% for the intramuscular route and 78.66% for the oral route in this species.[11]
Safety and Efficacy
Q8: What are the known side effects of Carprofen in animals?
Like other NSAIDs, Carprofen can cause gastrointestinal issues such as vomiting, diarrhea, and ulceration.[10][12] Renal and hepatic adverse effects are rare but have been reported.[10] In dogs, idiosyncratic hepatopathies have been observed in some cases.[10]
Q9: How effective is Carprofen as an anti-inflammatory agent?
Carprofen is a potent anti-inflammatory drug with analgesic and antipyretic properties.[8] It is widely used in veterinary medicine to manage pain and inflammation associated with conditions like osteoarthritis in dogs.[8]
Data Summary Tables
Table 1: Flurbiprofen Dosage and Safety Data
| Animal Model | Dosage | Route of Administration | Observed Effect | Source |
| Rat | 10 mg/kg | Not Specified | Relief of neuronal damage | [1] |
| Mouse | 10, 20, 40 mg/kg | Oral | Antidepressant effect (at 40 mg/kg) | [2] |
| Mouse | LD50: 1147.4 mg/kg | Oral | Lethality | [5] |
| Mouse | ED50: 8.6 mg/kg | Oral | Analgesia (tail immersion) | [5] |
| Horse | 0.5 mg/kg (racemic) | Intravenous | Pharmacokinetic study | [4] |
Table 2: Carprofen Dosage and Pharmacokinetic Parameters
| Animal Model | Dosage | Route of Administration | Elimination Half-life | Bioavailability | Source |
| Mouse | 20 mg/kg | Subcutaneous | 8.52 hours | - | [7] |
| Swine | 4 mg/kg/24h | Intramuscular | Slower than in humans | High | [8][9] |
| Dog | 3-7 mg/kg q8h | Oral | 5-6 hours | - | [10] |
| Rainbow Trout | 2.5 mg/kg | Intramuscular | 46.11 hours | 121.89% | [11] |
| Rainbow Trout | 2.5 mg/kg | Oral | 41.08 hours | 78.66% | [11] |
Troubleshooting Guide
Problem: I am observing significant gastrointestinal side effects (e.g., loose stool, loss of appetite) in my study animals.
-
Possible Cause: The dosage of the NSAID may be too high for the specific species or strain you are using. Metabolism of NSAIDs can vary significantly between species.[10]
-
Troubleshooting Steps:
-
Review the literature for species-specific dosage recommendations.
-
Consider reducing the dose.
-
Ensure animals have free access to food and water, as administration with food can sometimes mitigate gastrointestinal irritation.
-
Monitor animals closely for any signs of distress and consult with a veterinarian.
-
Problem: My experimental results show high variability between individual animals.
-
Possible Cause: There may be inter-individual differences in drug metabolism. For some NSAIDs, certain breeds or strains of animals may metabolize the drug differently.[10]
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure consistent drug administration techniques.
-
Consider if factors like age, sex, or health status could be contributing to the variability.
-
If administering orally in drinking water, monitor water intake to ensure consistent dosing.[7]
-
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of new compounds.
-
Animal Model: Adult Wistar rats are commonly used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan solution is made into the sub-plantar region of the rat's hind paw.
-
Drug Administration: The test compound (e.g., Ibuprofen, as a reference) is administered, typically orally or intraperitoneally, at a predetermined time before or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated group to the control (vehicle-treated) group.
Formalin-Induced Inflammatory Pain in Rats
This model is used to study mechanisms of acute and persistent pain.
-
Animal Model: Adult rats are typically used.
-
Induction of Pain: A small amount (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the dorsal surface of the hind paw.
-
Behavioral Observation: The animal's behavior is observed immediately after the injection. The time spent licking, biting, or flinching the injected paw is recorded. This response typically occurs in two phases: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes), which is associated with inflammation.
-
Drug Administration: The analgesic drug is administered prior to the formalin injection.
-
Data Analysis: The total time spent in nociceptive behaviors during the early and late phases is compared between the drug-treated and control groups.
Visualizations
Caption: Simplified signaling pathway for the anti-inflammatory action of NSAIDs like Flurbiprofen and Carprofen.
Caption: General experimental workflow for evaluating the efficacy of anti-inflammatory drugs in animal models.
References
- 1. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 2. Journal of Advances in VetBio Science and Techniques » Submission » The antidepressant efficacy of flurbiprofen in mice: Behavioural assessment [dergipark.org.tr]
- 3. Flurbiprofen loaded ethosomes - transdermal delivery of anti-inflammatory effect in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and synovial fluid concentrations of flurbiprofen enantiomers in horses: chiral inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous and orally self-administered high-dose carprofen shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
Technical Support Center: Refining Purification Methods for Furprofen Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Furprofen analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogues?
A1: The most common purification methods for this compound analogues, which are typically crystalline solids, include:
-
Crystallization: This is a primary technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, is also a widely used technique.
-
Chromatography:
-
Flash Column Chromatography: This is a rapid and efficient method for purifying multi-gram quantities of compounds. It utilizes a stationary phase (most commonly silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for purifying smaller quantities, preparative HPLC is the method of choice. It offers higher resolution than flash chromatography. Reversed-phase HPLC is commonly used for profen analogues.
-
Q2: How do I choose the right solvent for crystallization?
A2: The ideal crystallization solvent is one in which your this compound analogue has high solubility at elevated temperatures and low solubility at lower temperatures. The impurities, on the other hand, should either be very soluble or very insoluble in the chosen solvent at all temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used to achieve the desired solubility profile.
Q3: What are the key parameters to optimize in preparative HPLC for this compound analogues?
A3: Key parameters to optimize for the preparative HPLC purification of this compound analogues include:
-
Column Chemistry: C18 columns are a common choice for reversed-phase separation of profen analogues.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer can be critical for achieving good peak shape, especially for acidic compounds like this compound analogues.
-
Gradient Profile: A solvent gradient is often employed to ensure good separation of the target compound from its impurities.
-
Flow Rate and Column Loading: These need to be optimized to maximize throughput without sacrificing resolution.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize ("oils out") | The compound's melting point is lower than the temperature of the solution. The solution is supersaturated too quickly. High concentration of impurities. | Try using a lower crystallization temperature. Slow down the cooling rate. Add a seed crystal of the pure compound. Perform a preliminary purification step (e.g., flash chromatography) to remove some impurities. |
| Poor recovery of the compound | The compound is too soluble in the mother liquor at low temperature. The volume of the solvent is too large. | Cool the crystallization mixture in an ice bath or refrigerator to further decrease solubility. Reduce the volume of the solvent. Try a different solvent or solvent system. |
| Crystals are colored or contain visible impurities | Impurities are co-crystallizing with the product. The crude material was not sufficiently pure to begin with. | Try recrystallizing from a different solvent. Add activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product). Perform an initial purification step before crystallization. |
HPLC Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions between the acidic analyte and the silica support. Column overload. Dead volume in the HPLC system. | Add a competing acid (e.g., trifluoroacetic acid) to the mobile phase. Operate at a lower pH to suppress the ionization of the carboxylic acid group. Reduce the amount of sample injected. Check and tighten all fittings. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. Column overload. | Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume or the concentration of the sample. |
| Split Peaks | Partially blocked column frit. Column bed has settled, creating a void. Sample solvent is incompatible with the mobile phase. | Reverse flush the column. Replace the column frit or the entire column. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Variable Retention Times | Inconsistent mobile phase composition. Fluctuations in column temperature. Column equilibration issues. | Prepare fresh mobile phase and ensure it is well-mixed. Use a column oven to control the temperature. Ensure the column is fully equilibrated with the mobile phase before each injection. |
Quantitative Data
The following tables provide representative data for the synthesis and purification of furan-containing propanoic acid derivatives, which are structurally related to this compound analogues. This data can be used as a reference for expected yields.
Table 1: Synthesis Yield of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives[1]
| Compound | Starting Materials | Yield (%) |
| 3-(Furan-2-yl)-3-phenylpropanoic acid | 3-(Furan-2-yl)propenoic acid, Benzene | 92 |
| 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid | 3-(Furan-2-yl)propenoic acid, Toluene | 92 |
Table 2: Synthesis and Purification Data for Substituted Furan Derivatives[2]
| Compound | Purification Method | Yield (%) | Melting Point (°C) |
| 5-[(Benzene sulfonyl-methyl-amino)-methyl]-furan-3- carboxylic acid (2,4,-dimethoxy-phenyl)-amide | Column Chromatography | 76 | 131-133 |
| 5-[(Benzene sulfonyl-methyl-amino)-methyl]-furan-3- carboxylic acid (4-methoxy-phenyl)-amide | Column Chromatography | 63 | 153-155 |
| 5-[(Benzene sulfonyl-methyl-amino)-methyl]-furan-3- carboxylic acid phenylamide | Column Chromatography | 63 | 191-193 |
Experimental Protocols
Detailed Protocol for Crystallization of a this compound Analogue
This protocol is a general guideline and may need to be optimized for specific this compound analogues.
-
Solvent Selection: Determine the appropriate solvent or solvent system by testing the solubility of a small amount of the crude this compound analogue in various solvents at room temperature and with heating.
-
Dissolution: Place the crude this compound analogue in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Detailed Protocol for Preparative HPLC of a this compound Analogue
This protocol is a starting point and should be optimized for your specific analogue and HPLC system.
-
Sample Preparation: Dissolve the crude or partially purified this compound analogue in the mobile phase or a weaker solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Column and Mobile Phase:
-
Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a mobile phase composition that allows the this compound analogue to be retained on the column (e.g., 60% A: 40% B).
-
Run a linear gradient to increase the percentage of the organic solvent (e.g., to 95% B over 20 minutes).
-
Hold at the high organic composition for a few minutes to elute all compounds.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Detection: Use a UV detector at a wavelength where the this compound analogue has strong absorbance (e.g., 254 nm).
-
Fraction Collection: Collect fractions based on the retention time of the target peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound analogue.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound analogues.
Caption: Simplified COX signaling pathway and the inhibitory action of this compound analogues.
Caption: Overview of the NF-κB signaling pathway, a potential target for anti-inflammatory drugs.
References
Addressing batch-to-batch variability of synthesized Furprofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Furprofen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is a common synthesis route?
This compound, also known as Flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family.[1] It is synthesized through various methods, with a common approach involving a multi-step process that starts from 2-fluoro-4-biphenyl derivatives. One described synthesis involves the reaction of ethyl 2-fluoro-4-biphenylacetate with diethyl carbonate and sodium ethoxide, followed by methylation with dimethyl sulfate. The resulting product is then saponified and decarboxylated to yield this compound.[2] Another method involves a palladium-catalyzed decarboxylation coupling reaction between 4-halo-2-fluorobiphenyl and a cyanoacetate derivative, followed by methylation and hydrolysis.[3]
Q2: What are the primary causes of batch-to-batch variability in chemical synthesis?
Batch-to-batch variability in pharmaceutical synthesis can arise from several factors.[4][5] These include:
-
Raw Material Quality: Variations in the purity, isomeric content, or physical properties of starting materials and reagents.
-
Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, agitation speed, and reaction time.[3]
-
Human Factors: Differences in operator techniques and procedures during the synthesis and work-up.
-
Equipment Condition: Variations in the performance and cleanliness of reactors and other processing equipment.
-
Environmental Conditions: Fluctuations in ambient temperature and humidity.
Q3: How can I identify the source of variability in my this compound synthesis?
Identifying the source of variability requires a systematic approach. Implementing Process Analytical Technology (PAT) and multivariate data analysis can help monitor and control critical process parameters in real-time.[5][6][7] A data-centric approach, including the Design of Experiments (DoE), can help elucidate the impact of different variables on the final product's quality.[4] Careful characterization of raw materials and intermediates at each stage is also crucial.[4]
Q4: What are the common impurities found in synthesized this compound?
Impurities in this compound can originate from starting materials, intermediates, side reactions, or degradation products. While the provided search results do not offer an exhaustive list of all possible impurities, a known related substance is designated as Flurbiprofen - Impurity A, with the CAS number 6341-72-6 and a molecular formula of C15H14O.
Q5: How can I troubleshoot issues like low yield or inconsistent physical properties?
Troubleshooting should begin with a thorough review of the reaction parameters and a comparative analysis of "good" versus "bad" batches. For issues related to physical properties, such as the presence of different polymorphs, techniques like Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography (iGC) can be employed to characterize the material's physical state.[8][9]
Q6: Which analytical techniques are recommended for characterizing this compound and ensuring batch consistency?
Several analytical methods are available for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing purity and quantifying the drug.[10][11][12] Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).[12] For characterizing physical properties, methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC) are valuable.[9]
Troubleshooting Guides
Inconsistent Yield
| Observation | Potential Cause | Recommended Action |
| Low overall yield | Incomplete reaction | Monitor reaction progress using TLC or HPLC. Consider extending reaction time or slightly increasing temperature. |
| Degradation of product | Analyze for degradation products. Ensure reaction temperature is not excessively high and that the work-up procedure is not too harsh. | |
| Mechanical losses during work-up | Review filtration, extraction, and transfer steps to minimize loss of material. | |
| Variable yield between batches | Inconsistent quality of starting materials or reagents | Qualify vendors and test incoming raw materials for purity and identity. |
| Poor control over reaction temperature | Use a calibrated temperature probe and a reliable heating/cooling system. Record temperature profiles for each batch. | |
| Inconsistent stirring/mixing | Ensure the stirrer speed is consistent and adequate for the reaction scale to avoid localized overheating or concentration gradients. |
Presence of Impurities
| Impurity Profile | Potential Cause | Recommended Action |
| Higher than usual levels of a known impurity | Incomplete reaction or side reaction favored | Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of the specific impurity. |
| Inefficient purification | Re-evaluate the crystallization solvent system or chromatographic purification method. | |
| Appearance of new, unknown impurities | Contaminated reagent or solvent | Use fresh, high-purity reagents and solvents. Verify the purity of starting materials. |
| Degradation of the product | Investigate the stability of this compound under the reaction and purification conditions. Consider the use of an inert atmosphere. |
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on common synthetic strategies.[2][3]
-
Step 1: Coupling Reaction: In a suitable reactor, dissolve 2-fluoro-4-halo-biphenyl and a cyanoacetate derivative in a solvent such as toluene. Add a palladium catalyst and an organophosphorus ligand. Heat the mixture to a specific temperature (e.g., 120°C) for a defined period (e.g., 10 hours) to facilitate the coupling reaction.[3]
-
Step 2: Methylation: After the initial reaction, cool the mixture and introduce a methylating agent, such as dimethyl sulfate, to add a methyl group to the molecule.
-
Step 3: Hydrolysis and Decarboxylation: The methylated intermediate is then subjected to hydrolysis, typically using a base like sodium hydroxide, followed by acidification. The resulting malonic acid derivative is then decarboxylated by heating (e.g., at 180-200°C) to yield crude this compound.[2]
-
Step 4: Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system, to obtain this compound of the desired purity.
HPLC Analysis of this compound for Purity Assessment
The following is a representative HPLC method for the analysis of this compound.[10][11]
| Parameter | Condition |
| Column | Gemini C18 (5 µm; 4.6 mm x 250 mm) or equivalent |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v), with the pH adjusted to 3.5 using phosphoric acid.[11] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm[10] or 254 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 28°C) |
| Run Time | Approximately 6-10 minutes |
Visualizations
References
- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 2. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
- 4. zaether.com [zaether.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.minitab.com [blog.minitab.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Preparation and characterization of flurbiprofen beads by melt solidification technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Flurbiprofen and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] This guide provides a comparative analysis of Flurbiprofen against other commonly used NSAIDs, namely Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The comparison is based on their mechanism of action, efficacy in preclinical and clinical settings, and safety profiles, supported by experimental data.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme, which is essential for the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes.[1][4] These substances are key mediators of inflammation, pain, and fever.[4][5][6]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the gastrointestinal mucosa, ensuring kidney function, and platelet aggregation.[1][4][7][8]
-
COX-2: This isoform is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][7][9]
NSAIDs can be classified based on their selectivity for these isoforms:
-
Non-selective NSAIDs: Inhibit both COX-1 and COX-2. Flurbiprofen, Ibuprofen, and Naproxen fall into this category.[1][7][9][10]
-
COX-2 Selective NSAIDs (Coxibs): Primarily inhibit COX-2, with the aim of reducing gastrointestinal side effects associated with COX-1 inhibition.[4][9][11][12] Celecoxib is a well-known example.[1][4][11]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common gastrointestinal adverse effects are linked to the inhibition of COX-1.[13]
Signaling Pathway: Cyclooxygenase (COX) Pathway
The following diagram illustrates the role of COX enzymes in the synthesis of prostanoids and the inhibitory action of NSAIDs.
Caption: The Cyclooxygenase (COX) pathway and points of NSAID inhibition.
Comparative Efficacy Data
While direct head-to-head trials comparing the potency of all NSAIDs are varied, the general consensus is that most NSAIDs show no clinically significant differences in analgesic or anti-inflammatory efficacy when used at appropriate doses.[2][9][11] The choice of NSAID often depends on patient-specific factors and the drug's safety profile.[2][11]
Table 1: COX Inhibition Profile and Potency
| NSAID | COX Selectivity | Relative Potency (Anti-inflammatory) |
| Flurbiprofen | Non-selective (Inhibits COX-1 and COX-2)[5][7][10] | High[14] |
| Ibuprofen | Non-selective (Inhibits COX-1 and COX-2)[1][11] | Moderate[14][15] |
| Naproxen | Non-selective (Inhibits COX-1 and COX-2)[1][11] | Moderate to High[14][15] |
| Celecoxib | COX-2 Selective[1][4][11] | Moderate |
Note: Potency can vary depending on the dosage and the condition being treated.
Clinical Efficacy and Safety Profile
Clinical trials have provided valuable data on the comparative efficacy and safety of these NSAIDs.
Table 2: Summary of Clinical Efficacy and Safety Data from the PRECISION Trial
The Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial was a large-scale study that compared the cardiovascular safety of celecoxib with ibuprofen and naproxen in patients with arthritis at high cardiovascular risk.[16][17]
| Outcome | Celecoxib vs. Naproxen | Celecoxib vs. Ibuprofen | Ibuprofen vs. Naproxen |
| Cardiovascular Events (Primary Outcome) | Non-inferior (HR: 0.93)[16][17] | Non-inferior (HR: 0.85)[16][17] | Non-inferior (HR: 1.08)[16][17] |
| Gastrointestinal Events | Lower risk with Celecoxib (HR: 0.71, P=0.01)[16][17] | Lower risk with Celecoxib (HR: 0.65, P=0.002)[16][17] | Similar risk (HR: 1.08)[17] |
| Renal Events | Similar risk (P=0.19)[16][17] | Lower risk with Celecoxib (P=0.004)[16][17] | Higher risk with Ibuprofen |
HR = Hazard Ratio. A lower HR suggests a lower risk of the outcome.
Studies on Flurbiprofen have shown it to be an effective analgesic and anti-inflammatory agent for conditions like osteoarthritis and rheumatoid arthritis.[18][19] In postoperative pain, Flurbiprofen was found to be a potent analgesic.[20] Some studies suggest that Flurbiprofen may have a lower incidence of gastrointestinal side effects compared to other non-selective NSAIDs due to its rapid absorption and lower dosage requirements.[21] However, like all non-selective NSAIDs, it carries a risk of gastrointestinal and renal adverse effects.[6][22]
Experimental Protocols
The evaluation of NSAID efficacy relies on standardized preclinical and clinical experimental models.
Preclinical Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for assessing the anti-inflammatory activity of new compounds.[23]
-
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.
-
Methodology:
-
Animal Selection: Healthy adult rats or mice are used.[24]
-
Grouping: Animals are divided into control (vehicle), positive control (a known NSAID like Indomethacin), and test groups receiving different doses of the investigational drug (e.g., Flurbiprofen).[25][26]
-
Drug Administration: The test compound or control is administered, typically intraperitoneally or orally, 30 to 60 minutes before the induction of inflammation.[25][27]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.[23][25][26]
-
Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[25][26][27]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
- 3. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. lecturio.com [lecturio.com]
- 13. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. uab.edu [uab.edu]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
- 18. A long-term study of flurbiprofen in rheumatological disorders: II. Osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A long-term study of flurbiprofen in rheumatological disorders: III. Other articular conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Flurbiprofen vs Ibuprofen | Power [withpower.com]
- 22. Clinical safety of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. scielo.br [scielo.br]
- 25. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inotiv.com [inotiv.com]
Furprofen's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Furprofen's Performance Against Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with Supporting Experimental Data.
This compound, a propionic acid derivative, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] This guide provides an in-depth comparison of this compound's in vivo anti-inflammatory effects with other commonly used NSAIDs, supported by quantitative data from preclinical studies. Detailed experimental methodologies and a visualization of the underlying signaling pathways are presented to offer a comprehensive understanding of this compound's therapeutic potential.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a well-established and widely used assay to evaluate the acute anti-inflammatory activity of pharmacological agents.[4][5] The following table summarizes the comparative efficacy of this compound (the active ingredient in this compound) against other NSAIDs in this model.
| Drug | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | 1.0 | Topical | 3 hours | 50 (ED50) | [6] |
| This compound | 1.7 | Oral | 3 hours | 50 (ED50) | [6] |
| Diclofenac Sodium | 5 | Not Specified | 2 hours | ~40 | [7][8] |
| Diclofenac Sodium | 20 | Not Specified | 2 hours | ~60 | [7][8] |
| Ibuprofen | 40 | Oral | Not Specified | Significant | [9] |
Potency in Prostaglandin E2 (PGE2) Synthesis Inhibition
The anti-inflammatory action of NSAIDs is primarily attributed to their ability to inhibit the synthesis of prostaglandins, particularly PGE2.[10][11] this compound has demonstrated high potency in inhibiting PGE2 formation.
| Drug | IC50 (µM) for PGE2 Inhibition | Comparative Potency | Reference |
| This compound | 0.64 | - | [11] |
| S-Flurbiprofen | 0.014 | More potent than Flurbiprofen and R-Flurbiprofen | [12] |
| Flurbiprofen (racemic) | 0.052 | - | [12] |
| R-Flurbiprofen | 17 | Less potent than S-Flurbiprofen and Flurbiprofen | [12] |
| Indomethacin | Not specified | Flurbiprofen is ~12.5-fold more potent | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to assess acute inflammation.[13]
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of carrageenan-induced paw edema.
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[13]
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound), a reference drug (e.g., Diclofenac), or the vehicle (control) is administered orally or topically.
-
After a specific absorption time (e.g., 60 minutes for oral administration), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[13]
-
The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Endpoints:
-
Paw volume measurement.[13]
-
Calculation of the percentage of edema inhibition.
Signaling Pathways in Inflammation and NSAID Action
The anti-inflammatory effects of this compound and other NSAIDs are mediated through the modulation of key signaling pathways.
Caption: NSAID Mechanism of Action in Inflammation.
The primary mechanism of action for this compound involves the inhibition of COX-1 and COX-2, which blocks the conversion of arachidonic acid to prostaglandins.[14] Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and potentiate pain.[2] By reducing prostaglandin synthesis, this compound effectively alleviates the cardinal signs of inflammation.
Furthermore, evidence suggests that some NSAIDs may also exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[2][15][16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as the inducible COX-2 enzyme.[17][18] Inhibition of the NF-κB pathway can therefore lead to a broader suppression of the inflammatory response.
Caption: Carrageenan-Induced Paw Edema Workflow.
References
- 1. Flurbiprofen vs Ibuprofen | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flurbiprofen vs Ibuprofen Comparison - Drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiinflammatory Activity of Flubiprofen Gel on Carrageenan-induced Edema [yakhak.org]
- 7. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unica.it [iris.unica.it]
- 15. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of tumour necrosis factor-alpha and inducible nitric oxide synthase in the prevention of nitro-flurbiprofen small intestine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating Furprofen's Efficacy: A Comparative Analysis of its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the competitive landscape of non-steroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of a compound's mechanism of action is paramount for informed clinical use and future drug development. This guide provides a comprehensive cross-validation of Furprofen's (a likely misspelling of Flurbiprofen) mechanism of action, objectively comparing its performance with other common NSAIDs. This analysis is supported by experimental data from both in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.
Unraveling the Mechanism: A Non-Selective Approach to Inflammation Control
Flurbiprofen, a propionic acid derivative, exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] By blocking both COX isoforms, Flurbiprofen effectively reduces the production of these pro-inflammatory molecules.
The S-enantiomer of Flurbiprofen is believed to be responsible for most of its anti-inflammatory properties, while both enantiomers may contribute to its analgesic effects.[1] This non-selective inhibition, however, also accounts for some of the gastrointestinal side effects associated with Flurbiprofen and other traditional NSAIDs, as COX-1 plays a protective role in the gastric mucosa.[2][3]
In Vitro Efficacy: A Quantitative Look at COX Inhibition
The potency and selectivity of an NSAID are crucial determinants of its therapeutic window and side-effect profile. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug required to inhibit 50% of a biological process. A lower IC50 value signifies greater potency. The ratio of IC50 values for COX-1 and COX-2 provides a measure of the drug's selectivity.
The following table summarizes the in vitro COX inhibition data for Flurbiprofen and several other common NSAIDs. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially affecting direct comparisons.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| Flurbiprofen | 0.04 (Calculated) | 1.28 (Calculated) | 0.03125 |
| Ibuprofen | 12 | 80 | 0.15[4] |
| Naproxen | 0.5 | 1.2 | 0.42 |
| Diclofenac | 0.076 | 0.026 | 2.9[4] |
| Celecoxib | 82 | 6.8 | 12[4] |
Note: Flurbiprofen IC50 values were calculated based on a reported selectivity for COX-1 vs. COX-2 of 32, expressed as the reciprocal ratio of the IC50. Absolute IC50 values can vary between studies.
In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the anti-inflammatory activity of new compounds. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.
The table below presents comparative in vivo data for several NSAIDs in the carrageenan-induced paw edema model. As with the in vitro data, these results are synthesized from multiple studies, and direct comparisons should be made with caution.
| Drug | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema |
| Flurbiprofen | - | - | - | Data not available in a directly comparable format |
| Ibuprofen | - | - | - | Data not available in a directly comparable format |
| Naproxen | 15 | Oral | 3 | 73[5] |
| Diclofenac | 300 µmol/kg | Oral | 3 | Comparable to control |
| Celecoxib | - | - | - | Data not available in a directly comparable format |
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric reaction.
-
Procedure:
-
A reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) is prepared.
-
The test compound (e.g., Flurbiprofen) at various concentrations is added to the wells.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of the product is monitored over time by measuring the absorbance or fluorescence.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's non-selective inhibition of COX-1 and COX-2.
Caption: Workflow for in vitro and in vivo validation of this compound.
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. iajlb.org [iajlb.org]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Furprofen Experimental Results: A Comparative Guide for Researchers
A comprehensive analysis of Flurbiprofen's performance against common alternatives, supported by experimental data and detailed protocols to ensure reproducibility.
This guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of Flurbiprofen with other non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Diclofenac. By providing a structured overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate the replication and further investigation of experimental findings related to Flurbiprofen.
I. Comparative Efficacy and Safety Data
To provide a clear and concise comparison of Flurbiprofen and its alternatives, the following tables summarize key performance indicators from various preclinical studies. These metrics are crucial for assessing the therapeutic potential and risks associated with each compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for Flurbiprofen and other NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting these enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| (S)-Flurbiprofen | 0.48[1] | 0.47[1] | 1.02 |
| Flurbiprofen (racemic) | 0.1 | 0.4 | 0.25 |
| Ibuprofen | 12[2][3] | 80[2][3] | 0.15[2][3] |
| Diclofenac | 0.076[2][3] | 0.026[2][3] | 2.9[2][3] |
Note: (S)-Flurbiprofen is the active enantiomer of racemic Flurbiprofen. A lower IC50 value indicates greater potency. A higher COX-2 selectivity ratio suggests a preference for inhibiting COX-2 over COX-1, which can be associated with a reduced risk of certain gastrointestinal side effects.
II. Experimental Protocols for In Vivo Assessment
To ensure the reproducibility of the experimental results cited in this guide, detailed methodologies for key in vivo assays are provided below. These protocols are based on established practices in preclinical pharmacology.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the acute anti-inflammatory effects of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are to be used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the rats into groups (n=6 per group): Vehicle control, Flurbiprofen-treated, Ibuprofen-treated, and Diclofenac-treated.
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is to be measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This model is used to evaluate the peripheral analgesic activity of a substance.
Protocol:
-
Animals: Male Swiss albino mice (20-25g) are to be used.
-
Acclimatization: House the animals in a controlled environment for at least 48 hours before the experiment.
-
Grouping: Randomly assign the mice to different groups (n=6 per group): Vehicle control, Flurbiprofen-treated, Ibuprofen-treated, and Diclofenac-treated.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: The percentage of analgesia is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.
Gastric Ulceration Model in Rats (Gastrointestinal Toxicity)
This model assesses the potential of NSAIDs to induce gastric damage, a common side effect.
Protocol:
-
Animals: Male Wistar rats (180-220g) are to be used.
-
Fasting: Fast the rats for 24 hours before drug administration, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Flurbiprofen-treated, Ibuprofen-treated, and Diclofenac-treated.
-
Drug Administration: Administer high doses of the test compounds or vehicle orally (p.o.).
-
Observation Period: Four hours after drug administration, the animals are to be euthanized.
-
Stomach Examination: The stomachs are to be removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is to be examined for the presence of ulcers. The severity of the ulcers can be scored based on their number and size.
-
Data Analysis: The ulcer index is calculated for each group and compared.
III. Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Flurbiprofen's Mechanism of Action: COX Inhibition Pathway
Caption: Flurbiprofen inhibits both COX-1 and COX-2 enzymes.
Experimental Workflow: Comparative In Vivo Anti-inflammatory Assay
Caption: Workflow for comparing the anti-inflammatory effects.
References
Furprofen vs. Selective COX-2 Inhibitors: A Comparative Efficacy and Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-selective non-steroidal anti-inflammatory drug (NSAID) Furprofen and selective cyclooxygenase-2 (COX-2) inhibitors. This analysis is supported by experimental data on their mechanisms of action, efficacy, and safety profiles to inform research and drug development efforts.
Introduction: Mechanism of Action
Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is primarily catalyzed by two cyclooxygenase (COX) isoenzymes: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal (GI) tract and in platelet aggregation.[1] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[1]
This compound , a propionic acid derivative, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[2][3] Its therapeutic effects, including anti-inflammatory and analgesic properties, are attributed to the inhibition of both isoforms.[2]
Selective COX-2 inhibitors , also known as coxibs (e.g., celecoxib, rofecoxib, etoricoxib), were developed to selectively target the COX-2 enzyme.[4] The rationale behind their development was to provide anti-inflammatory and analgesic efficacy comparable to traditional NSAIDs while reducing the risk of gastrointestinal adverse effects associated with COX-1 inhibition.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and representative selective COX-2 inhibitors.
Table 1: In Vitro COX Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The COX-1/COX-2 selectivity ratio is calculated from these values; a higher ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound | 0.1 | 0.4 | 0.25 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Etoricoxib | 116 | 1.1 | 106 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This table shows the 50% effective dose (ED50), which is the dose of a drug that produces a therapeutic effect in 50% of the population. In this model, the therapeutic effect is the reduction of paw swelling. A lower ED50 indicates greater in vivo potency.
| Drug | ED50 (mg/kg) |
| This compound | Data not readily available in direct comparative studies |
| Celecoxib | 0.37 - 7.1 |
| Rofecoxib | 1.5 |
| Etoricoxib | 0.64 |
Table 3: Comparative Safety Profile
This table provides a qualitative and quantitative overview of the key safety concerns associated with this compound and selective COX-2 inhibitors.
| Safety Parameter | This compound (Non-selective COX Inhibitor) | Selective COX-2 Inhibitors |
| Gastrointestinal (GI) Toxicity | Higher risk of ulcers and bleeding due to COX-1 inhibition.[1] | Lower risk of GI ulcers and bleeding compared to non-selective NSAIDs.[5] For example, in one study, the annualized incidence of upper GI ulcer complications for celecoxib was 0.76% versus 1.45% for NSAIDs.[6] |
| Cardiovascular (CV) Risk | Potential for increased risk, though less defined than for some selective COX-2 inhibitors. As a non-selective inhibitor, it inhibits platelet aggregation.[7] | Increased risk of thrombotic events (myocardial infarction, stroke) has been observed, particularly with certain coxibs, leading to the withdrawal of some from the market.[8] This is thought to be due to the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concurrent inhibition of thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation). |
| Renal Effects | Risk of renal adverse effects due to inhibition of COX-1 and COX-2 mediated renal prostaglandin synthesis. | Similar risk of renal adverse effects to non-selective NSAIDs. |
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of an acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the concentration-response curve.
Carrageenan-Induced Paw Edema Assay in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose at each time point by comparing the increase in paw volume in the treated groups to the vehicle-treated control group. The ED50 value can then be calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the comparison of this compound and selective COX-2 inhibitors.
Caption: Mechanism of Action of this compound and Selective COX-2 Inhibitors.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The choice between a non-selective COX inhibitor like this compound and a selective COX-2 inhibitor involves a critical balance between efficacy and safety. Selective COX-2 inhibitors offer a clear advantage in terms of reduced gastrointestinal toxicity due to their sparing of the COX-1 enzyme.[5] However, this selectivity comes with an increased risk of cardiovascular thrombotic events for some agents in this class.[8] this compound, as a non-selective inhibitor, carries a higher risk of GI complications but may have a different cardiovascular risk profile due to its inhibition of platelet aggregation.[7]
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the complete pharmacological profile of a compound. Future research could focus on developing novel anti-inflammatory agents with an improved safety profile, potentially by modulating downstream pathways or developing compounds with a more balanced inhibition of COX-1 and COX-2. The experimental protocols provided herein serve as a foundation for the preclinical evaluation of such novel entities.
References
- 1. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of flurbiprofen on bleeding time and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. caitlinmeyer.github.io [caitlinmeyer.github.io]
- 7. [Effect of flurbiprofen on platelet functions. Study of its interference with the synthesis of platelet thromboxane and production of prostacyclin by the rabbit aorta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flurbiprofen and Its Lead Analogues in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen and its key analogues. This report synthesizes preclinical data on their efficacy, potency, and mechanisms of action, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Executive Summary
Flurbiprofen, a well-established NSAID of the propionic acid class, is recognized for its potent anti-inflammatory, analgesic, and antipyretic properties, primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes. This guide evaluates Flurbiprofen against its common structural analogues, including Ibuprofen and Ketoprofen, its distinct enantiomers (S- and R-Flurbiprofen), and novel investigational compounds such as the fatty acid amide hydrolase (FAAH) inhibitor Flu-AM4 and the γ-secretase modulator CHF5074. While traditional analogues share the COX-inhibition mechanism, novel derivatives are being explored for therapeutic applications beyond classical inflammation pathways, with a notable shift towards targets implicated in neurodegenerative diseases and alternative pain signaling.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data gathered from various preclinical studies, offering a side-by-side comparison of Flurbiprofen and its analogues.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Flurbiprofen | 0.48 | 0.48 | 1 | [1] |
| S-(+)-Flurbiprofen | 0.48 | 0.48 | 1 | [1] |
| R-(-)-Flurbiprofen | >80 | >80 | - | [1] |
| Ibuprofen | 1.2 - 15 | 2.2 - 25 | ~0.5 - 0.6 | [1][2][3][4][5] |
| S-(+)-Ibuprofen | 16 (nmol/L) | 25 (nmol/L) | 0.64 | [6] |
| R-(-)-Ibuprofen | >270 (nmol/L) | >270 (nmol/L) | - | [6] |
| Ketoprofen | 1.8 - 2.5 | 2.9 - 5.3 | ~0.5 - 0.6 | [1] |
| S-(+)-Ketoprofen | - | 5.3 | - | [1] |
| R-(-)-Ketoprofen | - | >80 | - | [1] |
| Flu-AM4 | - | Substrate-selective inhibition | - | |
| CHF5074 | No significant inhibition | No significant inhibition | - | [7][8] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here are representative values from the cited literature. "-" indicates data not available.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Model | Endpoint | Potency/Efficacy | Reference |
| Flurbiprofen | Carrageenan-induced paw edema (rat) | Edema reduction | Effective | [9][10] |
| S-(+)-Flurbiprofen | Arthritic pain (rat) | Antinociception (ED50) | 0.33 mg/kg | [11][12] |
| R-(-)-Flurbiprofen | Arthritic pain (rat) | Antinociception (ED50) | 30.0 mg/kg | [11][12] |
| Ibuprofen | Carrageenan-induced paw edema (rat) | Edema reduction | Effective | [13] |
| Ketoprofen | - | - | - | |
| Flu-AM4 | Formalin-induced pain (mouse) | Reduction in pain behavior | Active at 10 mg/kg | |
| CHF5074 | hAPP transgenic mouse model of AD | Reduction in brain β-amyloid burden | Significant reduction at 375 ppm in diet | [8][14] |
Note: "-" indicates data not available.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Flurbiprofen and its traditional NSAID analogues is the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins involved in inflammation and pain. Novel analogues, however, target distinct pathways.
Cyclooxygenase (COX) Inhibition Pathway
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flurbiprofen vs Ibuprofen Comparison - Drugs.com [drugs.com]
- 6. Flurbiprofen | 1743 Publications | 19731 Citations | Top Authors | Related Topics [scispace.com]
- 7. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Furprofen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Furprofen, a non-steroidal anti-inflammatory drug (NSAID). The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated, supported by experimental data from published literature.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most frequently employed techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.05 - 50 µg/mL[1] | 5 - 5000 ng/mL[2] | 0.25 - 5.0 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.045 - 0.05 µg/mL[1][4][5] | 5 ng/mL[2] | 0.15 µg/mL[3] |
| Precision (%RSD) | < 11%[1] | < 10%[2] | < 3.64%[3] |
| Accuracy (%RE) | < 13.1%[1] | < 10%[2] | < 2.67%[3] |
| Sample Throughput | Moderate | High | Low to Moderate |
| Selectivity | Good | Excellent | Excellent |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in peer-reviewed journals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of this compound in pharmaceutical formulations and biological fluids due to its simplicity and cost-effectiveness.[6]
Sample Preparation (Rat Serum):
-
To 0.1 mL of rat serum, add the internal standard (S-naproxen).
-
Acidify the sample with H₂SO₄.
-
Extract the analytes with 2,2,4-trimethylpentane-isopropanol (95:5, v/v).[1]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: Chiralpak AD-RH[1] or Gemini C18 (5 µm; 4.6 mm × 250 mm)[6]
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v), adjusted to pH 3.5 with phosphoric acid.[7]
-
Injection Volume: 10 µL[7]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of this compound are expected.[8][9]
Sample Preparation (Human Plasma):
-
Precipitate proteins in the plasma sample by adding methanol.[8][9]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Ultimate C18 (5µm, 2.1×50mm)[8]
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).[8][9]
-
MS/MS Transition: For this compound, monitor the transition m/z 243.2 → 199.2.[2]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile drugs like this compound, a derivatization step is required to increase their volatility.
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix (e.g., plasma, pharmaceutical preparations) using a suitable organic solvent.[10]
-
Evaporate the solvent and dry the residue.
-
Derivatize the analyte with an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a volatile silyl ester.[3]
GC-MS Conditions:
-
Column: SH-Tri-5Sil MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 180 for the derivatized this compound.[3]
Mechanism of Action: COX Inhibition by this compound
References
- 1. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Flurbiprofen's Binding Affinity: A Comparative Guide
A note on nomenclature: This guide addresses the binding affinity of Flurbiprofen. Initial searches for "Furprofen" did not yield relevant results, suggesting a likely typographical error. The following information is based on the widely studied nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen.
This guide provides an objective comparison of Flurbiprofen's binding affinity with other common NSAIDs, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an independent assessment of its biochemical interactions.
Comparative Binding Affinity of NSAIDs
The primary mechanism of action for Flurbiprofen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1][2][3] Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][2] The binding affinity of a drug to its target is a critical determinant of its potency and efficacy.
Below is a summary of the binding affinities (IC50 values) of Flurbiprofen and other common NSAIDs for COX-1 and COX-2. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency.
| Drug | Target Enzyme | IC50 (μM) |
| Flurbiprofen | COX-1 | 0.05 |
| COX-2 | 0.38 | |
| Ibuprofen | COX-1 | 13 |
| COX-2 | 35 | |
| Naproxen | COX-1 | 2.6 |
| COX-2 | 2.5 | |
| Celecoxib | COX-1 | 15 |
| COX-2 | 0.04 | |
| Rofecoxib | COX-1 | >100 |
| COX-2 | 0.018 |
Data sourced from: Smith et al. (2000). Prostaglandins & Other Lipid Mediators.
Experimental Protocols for Binding Affinity Determination
The following outlines a standard experimental methodology for determining the binding affinity of a compound to COX enzymes, such as the whole-cell assay used to generate the data above.
Whole-Cell Assay for COX-1 and COX-2 Inhibition
This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid in cells expressing either COX-1 or COX-2.
1. Cell Culture and Enzyme Expression:
- Human embryonic kidney (HEK) 293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).
- Cells are transiently transfected with plasmids containing the cDNA for human COX-1 or COX-2. This leads to the expression of the respective enzymes by the cells.
2. Compound Incubation:
- Transfected cells are harvested and resuspended in a buffer.
- Varying concentrations of the test compound (e.g., Flurbiprofen) are added to the cell suspension.
- The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
3. Initiation of Prostaglandin Synthesis:
- Arachidonic acid, the substrate for COX enzymes, is added to the cell suspension to initiate the enzymatic reaction.
4. Reaction Termination and Product Measurement:
- The reaction is stopped after a defined period (e.g., 10 minutes) by adding a stopping agent (e.g., a solution of formic acid).
- The concentration of prostaglandin E2 (PGE2), a major product of the COX pathway, is measured using a specific enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
- The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound.
- The IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Prostaglandin Synthesis Pathway and NSAID Inhibition
The following diagram illustrates the signaling pathway for prostaglandin synthesis and the point of inhibition by NSAIDs like Flurbiprofen.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Experimental Workflow for Binding Affinity Assay
The following diagram outlines the general workflow for the whole-cell binding affinity assay described above.
Caption: Workflow for a Whole-Cell COX Inhibition Assay.
References
Safety Operating Guide
Proper Disposal of Furprofen: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Furprofen, also known as Flurbiprofen, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile of this compound
Before handling and disposing of this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Toxic in contact with skin[1] |
| Skin Sensitization | May cause an allergic skin reaction[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (cardiovascular system, gastrointestinal tract) through prolonged or repeated exposure[1] |
| Transport Classification | Toxic Solid, Organic, N.O.S. (Flurbiprofen)[2] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal and specific information from this compound safety data sheets.
Step 1: Inventory and Identification
-
Maintain a detailed inventory of all chemicals, including this compound.[3]
-
Clearly label all containers with the chemical name and any known hazards.
-
Note the expiration date of the this compound stock. Expired chemicals may have altered properties and should be prioritized for disposal.[3][4]
Step 2: Segregation of Waste
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[3]
-
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Step 3: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
Step 4: Preparing for Disposal
-
Solid Waste:
-
Collect solid this compound waste (e.g., unused powder, contaminated labware) in a clearly labeled, sealed, and leak-proof container.[5]
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed.
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent.
-
The first rinse should be collected and disposed of as hazardous waste.[5]
-
After thorough cleaning, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[5]
-
Step 5: Engaging a Licensed Waste Disposal Service
-
This compound waste must be disposed of in accordance with local, regional, national, and international regulations.[1][2]
-
Engage a licensed and reputable hazardous waste disposal company to collect and manage the this compound waste.[3]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 6: Documentation
-
Maintain accurate records of all disposed chemical waste, including the name of the chemical, quantity, and date of disposal.[3] This documentation is essential for regulatory compliance.
Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols and information derived from Safety Data Sheets for Flurbiprofen. No specific experimental protocols for the disposal of this compound were cited in the search results, as disposal is a regulatory and safety procedure rather than an experimental one. The primary "methodology" is adherence to the guidelines provided in the SDS and by hazardous waste management regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
Navigating the Safe Handling of Flurbiprofen: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these protocols is critical for minimizing risks and ensuring the integrity of research outcomes.
Immediate Safety and Handling Protocols
Flurbiprofen, a potent cyclooxygenase inhibitor, requires careful handling due to its potential hazards. The following tables summarize the key safety information, personal protective equipment (PPE) requirements, and disposal procedures.
Chemical and Physical Properties of Flurbiprofen
| Property | Value |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110-114 °C |
| Solubility | Practically insoluble in water |
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | GHS Pictogram | Required Personal Protective Equipment |
| Acute Oral Toxicity |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of Flurbiprofen and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: In Vitro Dissolution Study of Flurbiprofen Tablets
This protocol outlines a common method for assessing the dissolution rate of Flurbiprofen tablets, a critical parameter in drug development.
Objective: To determine the in vitro dissolution profile of Flurbiprofen fast-dissolving tablets.
Materials:
-
Flurbiprofen fast-dissolving tablets
-
Dissolution apparatus (USP Type II, paddle)
-
0.1 N Hydrochloric acid (HCl) as dissolution medium
-
UV-Visible Spectrophotometer
-
Syringes and filters
Methodology:
-
Set up the dissolution apparatus. The dissolution medium will be 900 mL of 0.1 N HCl maintained at 37 ± 0.5 °C. The paddle speed should be set to 50 rpm.
-
Place one Flurbiprofen tablet into each dissolution vessel.
-
Start the dissolution test.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter.
-
Analyze the samples for Flurbiprofen concentration using a UV-Visible spectrophotometer at a wavelength of 247 nm.[1]
-
Calculate the cumulative percentage of drug released at each time point.
Signaling Pathway: Mechanism of Action of Flurbiprofen
Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Caption: Mechanism of action of Flurbiprofen via inhibition of COX-1 and COX-2.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
